4-Hydroxybenzylamine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-(aminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJDUEKERVZLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219872 | |
| Record name | 4-Hydroxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxybenzylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
696-60-6 | |
| Record name | 4-Hydroxybenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 696-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7F85B7BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxybenzylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 115 °C | |
| Record name | 4-Hydroxybenzylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxybenzylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxybenzylamine, a versatile aromatic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structure, featuring a reactive aminomethyl group and a phenolic hydroxyl group, imparts a unique combination of chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound, tailored for professionals in research and drug development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visualizations of synthetic pathways and biological interactions are included to facilitate a deeper understanding of its utility.
Chemical Identity and Properties
This compound, also known as 4-(aminomethyl)phenol, is a white to off-white crystalline solid.[1][2] It is an important intermediate in organic synthesis and has been investigated for various biological activities.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(aminomethyl)phenol | [4] |
| CAS Number | 696-60-6 | [5] |
| Molecular Formula | C₇H₉NO | [5] |
| Molecular Weight | 123.15 g/mol | [5] |
| Appearance | Off-white to pale yellow or beige powder | [3] |
| Melting Point | 110 - 116 °C | [3] |
| Boiling Point | 262.4 ± 15.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and water (heated).[1][2] Soluble in dichloromethane and methanol. | [1][2] |
| pKa (Predicted) | 8.93 ± 0.26 | [2] |
Structural Information
The chemical structure of this compound is fundamental to its reactivity and biological interactions. Key structural identifiers are provided in Table 2.
| Identifier | String | Reference(s) |
| SMILES | Nc1ccc(O)cc1 | [6] |
| InChI | InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2 | [4] |
| InChIKey | RQJDUEKERVZLLU-UHFFFAOYSA-N | [4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The most common methods involve the reductive amination of 4-hydroxybenzaldehyde or the demethylation of 4-methoxybenzylamine.
Experimental Protocol: Reductive Amination of 4-Hydroxybenzaldehyde
This method provides a high yield of this compound through the reaction of 4-hydroxybenzaldehyde with ammonia in the presence of a catalyst.[7]
Materials:
-
4-hydroxybenzaldehyde (1 mole, 122.1 g)
-
Ethanol (500 ml)
-
Ammonia gas
-
Raney nickel (20 g)
-
Concentrated sulfuric acid (0.1 ml)
-
Active charcoal
-
Ether
Procedure:
-
Cool 500 ml of ethanol to 10°C and pass ammonia gas through it until saturation is reached.
-
To this solution, add 122.1 g of 4-hydroxybenzaldehyde, 20 g of Raney nickel, and 0.1 ml of concentrated sulfuric acid.
-
Transfer the mixture to an autoclave and stir for 6 hours at room temperature under a hydrogen pressure of 100 atmospheres.
-
After the reaction is complete, carefully release the pressure and filter off the Raney nickel catalyst.
-
Add active charcoal to the filtrate, boil the mixture, and then filter it again.
-
Concentrate the filtrate to obtain the crude product.
-
Recrystallize the residue from a mixture of ethanol and ether to yield pure this compound (104 g, 85% of theory).[7]
A workflow for this synthesis is depicted below:
Alternative Synthesis: Demethylation of 4-Methoxybenzylamine
An alternative route involves the demethylation of 4-methoxybenzylamine using hydrobromic acid.[8] This method is particularly useful when the starting methoxy compound is more readily available.
Materials:
-
4-methoxybenzylamine
-
Hydrobromic acid (25%)
Procedure:
-
Add 970.9 g (3.0 mol) of 25% hydrobromic acid to a 1 L reactor.
-
Under stirring, add 103.7 g (0.7558 mol) of 4-methoxybenzylamine dropwise.
-
The reaction proceeds to yield this compound. Further purification steps, such as neutralization and extraction, are required to isolate the final product.[8]
Reactivity and Biological Significance
Chemical Reactivity
The presence of both a primary amine and a phenolic hydroxyl group makes this compound a versatile reagent in organic synthesis. It readily undergoes reactions typical of these functional groups, such as N-alkylation, acylation, and reactions involving the aromatic ring. A notable reaction is its condensation with formaldehyde to form azacyclophanes, a process influenced by intermolecular hydrogen bonding.[9]
Biological Activity and Signaling Pathways
This compound has been utilized in various biological studies. It is known to be a less reactive isomer of 2-hydroxybenzylamine (2-HOBA) and has been used as a negative control in studies of hypertension in mouse models, where it showed no effect on angiotensin II-induced hypertension.[10][11]
Furthermore, research has indicated that this compound can act as an inhibitor of GABA shunt enzymes. Specifically, it has shown competitive inhibition of GABA-transaminase (GABA-T). This suggests that the benzene ring structure is accepted by the active site of the enzyme, positioning this compound as a potential lead compound for the design of novel GABA-T inhibitors.
The GABA shunt is a metabolic pathway that bypasses two steps of the Krebs cycle. The inhibition of GABA-T by this compound leads to an increase in GABA levels, which has significant implications for neurological conditions.
Spectral Characterization
The identity and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the protons of the amino and hydroxyl groups. The aromatic protons typically appear as two doublets in the region of δ 6.5-7.5 ppm. The methylene protons will present as a singlet around δ 3.5-4.0 ppm. The amine and hydroxyl proton signals are broad and their chemical shifts are dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the four unique carbon atoms in the aromatic ring and one for the methylene carbon.
Experimental Protocol (General):
-
Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 124.0758.[4]
Experimental Protocol (General - ESI):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-N stretch: In the region of 1000-1200 cm⁻¹.
Experimental Protocol (General - KBr pellet):
-
Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis is achievable through straightforward and high-yielding methods. The biological activity of this compound, particularly its interaction with GABA shunt enzymes, presents opportunities for further investigation in the field of neuroscience and drug discovery. This guide provides a foundational resource for researchers and developers working with this versatile compound.
References
- 1. This compound CAS#: 696-60-6 [m.chemicalbook.com]
- 2. This compound | 696-60-6 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 9. The role of non-covalent interactions in this compound macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 696-60-6 [chemicalbook.com]
- 11. This compound | 696-60-6 [amp.chemicalbook.com]
The Natural Occurrence and Sources of 4-Hydroxybenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzylamine (4-HBA), also known as p-hydroxybenzylamine, is a natural biogenic amine found in a variety of plant species. This compound and its derivatives are of significant interest to the scientific community due to their potential biological activities, including neuroprotective and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, summarizes the available quantitative data, details experimental protocols for its analysis, and illustrates a key signaling pathway in which its analogs are involved.
Natural Sources and Occurrence
This compound has been identified in several plant families, often as a constituent of traditional medicines and common foodstuffs. Its presence is well-documented in the following species:
-
Gastrodia elata : A highly valued traditional Chinese medicine, the rhizome of Gastrodia elata (known as "Tianma") is a significant source of 4-hydroxybenzyl alcohol and its derivatives. While direct quantification of this compound is not extensively reported, it is recognized as one of the phenolic compounds present in the plant.[1] The primary active constituents are often considered to be 4-hydroxybenzyl analogs.
-
Sinapis alba (White Mustard) : this compound is formed in white mustard seeds through the enzymatic hydrolysis of its precursor, p-hydroxybenzylglucosinolate, also known as sinalbin.[3] This process is a key part of the plant's defense mechanism and contributes to its characteristic flavor profile.
-
Brassica Vegetables : The Human Metabolome Database lists Brassica vegetables as a food source of this compound. This is consistent with the fact that many Brassica species contain glucosinolates, the precursors to various isothiocyanates and amines.
Quantitative Data on this compound and its Precursors
Direct quantitative data for this compound in natural sources is limited in the available literature. However, the concentration of its precursor in Sinapis alba provides a basis for estimating its potential yield.
| Plant Source | Compound | Concentration | Notes |
| Sinapis alba (White Mustard) Seed Meal | p-Hydroxybenzylglucosinolate (Sinalbin) | Up to 200 µmol/g | This compound is formed from the hydrolysis of sinalbin. The reaction proceeds through the unstable intermediate 4-hydroxybenzyl isothiocyanate. |
| Sinapis alba (White Mustard) Seeds | 4-Hydroxybenzyl isothiocyanate | ~20 mg/g | This is an intermediate in the formation of this compound from sinalbin.[3] |
Experimental Protocols
The following section details a composite experimental protocol for the extraction, isolation, and quantification of this compound from plant materials, based on established methods for similar phenolic compounds.
Sample Preparation
-
Grinding : Freeze-dry fresh plant material (e.g., Gastrodia elata rhizomes, Fagopyrum esculentum seeds, Sinapis alba seed meal) and grind into a fine powder using a laboratory mill.
-
Drying : Dry the powdered material in an oven at 60°C to a constant weight to remove residual moisture.
Extraction
-
Solvent : Use 80% methanol in water as the extraction solvent.
-
Procedure :
-
Weigh 1 gram of the dried plant powder and place it in a conical flask.
-
Add 20 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Perform extraction by refluxing at 60°C for 2 hours.
-
Allow the mixture to cool to room temperature.
-
-
Filtration : Filter the extract through Whatman No. 1 filter paper.
-
Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification (Optional, for obtaining pure compound)
-
Solid-Phase Extraction (SPE) :
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute this compound and other phenolic compounds with methanol.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Further purify the eluted fraction using a preparative HPLC system with a C18 column.
-
Use a gradient of methanol and water as the mobile phase.
-
Collect the fraction corresponding to the retention time of a this compound standard.
-
Quantification by UPLC-MS/MS
-
Instrumentation : Utilize an Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution : A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute the compound of interest.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) : Monitor the specific precursor-to-product ion transition for this compound.
-
Data Analysis : Quantify the concentration of this compound by comparing the peak area from the sample to a calibration curve generated using analytical standards of known concentrations.
-
Signaling Pathway Involvement
While a specific signaling pathway directly initiated by this compound is not well-defined, its structural analog, 2-Hydroxybenzylamine (2-HOBA), is known to act as a scavenger of isolevuglandins (IsoLGs). IsoLGs are highly reactive dicarbonyls produced during lipid peroxidation that can form adducts with proteins and DNA, leading to cellular dysfunction and inflammation. This compound is considered a less reactive isomer in this context. The following diagram illustrates the proposed mechanism of IsoLG-induced inflammation and the role of scavengers.
Caption: Isolevuglandin scavenging pathway.
Conclusion
This compound is a naturally occurring biogenic amine with a presence in several plant species of medicinal and nutritional importance. While direct quantitative data remains an area for further research, its origin from glucosinolate hydrolysis in species like Sinapis alba provides a basis for estimating its abundance. The provided experimental protocols offer a comprehensive framework for the extraction, isolation, and quantification of this compound. Furthermore, the exploration of its role, and that of its isomers, in mitigating inflammatory pathways through the scavenging of reactive dicarbonyls highlights a promising area for future drug development and therapeutic research.
References
The Multifaceted Biological Activities of 4-Hydroxybenzylamine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxybenzylamine and its derivatives represent a versatile class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. The structure-activity relationships gleaned from the available data highlight the potential of the this compound scaffold as a privileged structure in medicinal chemistry.
Introduction
This compound, a simple phenolic amine, and its derivatives have garnered significant attention in the scientific community due to their diverse pharmacological potential. The presence of both a hydroxyl group and an amino group on the benzylic scaffold allows for a wide range of structural modifications, leading to the generation of libraries of compounds with tuned biological activities. This guide explores the key therapeutic areas where these compounds have shown promise, with a focus on their mechanisms of action and structure-activity relationships.
Anticancer Activity
Derivatives of this compound, particularly Schiff bases, have demonstrated notable cytotoxic effects against various cancer cell lines. The imine linkage in Schiff bases is often crucial for their biological activity.
Quantitative Anticancer Data
The anticancer efficacy of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| CD-based Schiff bases (CDSBs) | Glioma GL261 | 17.9 µg/mL | [1] |
| CD-based Schiff bases (CDSBs) | U251 | 14.9 µg/mL | [1] |
| Imine Compound 1 | HepG2 | 16.39 µg/mL | [2] |
| Imine Compound 1 | MCF-7 | 22.52 µg/mL | [2] |
| Imine Compound 2 | HepG2 | 27.64 µg/mL | [2] |
| Imine Compound 2 | MCF-7 | 49.01 µg/mL | [2] |
| 4-Aminobenzofuroxan 3c | M-HeLa, MCF-7 | Comparable to Doxorubicin | [3] |
| 4-Aminobenzofuroxan 3d | T98G | 14.7 | [3] |
| 4-Aminobenzofuroxan 3b | T98G | 12.7 | [3] |
| Indirubin-based N-hydroxybenzamide 4a | SW620, PC-3, NCI-H23 | 0.09 - 0.007 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Experimental Workflow for MTT Assay
Antioxidant Activity
The phenolic hydroxyl group in this compound and its derivatives confers significant antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).
Quantitative Antioxidant Data
The antioxidant capacity is often quantified by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed.
| Compound/Derivative | Assay | IC50/SC50 (µM or µg/mL) | Reference |
| N-(hydroxybenzylidene)-N'-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines | DPPH | Strong to no effect | [5] |
| 4-(4-hydroxy-3-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | DPPH | IC50 = 28.33 µM | [6] |
| 2,4,6-trichlorophenylhydrazine Schiff bases | DPPH | IC50 = 4.05 - 369.30 µM | [7] |
| 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl-O-β-d-glucopyranoside | DPPH, ABTS, O2•- | Potent scavenging activity | [8] |
| Nicotinic acid hydrazide-based Schiff base | DPPH | IC50 = 3.82 µg/mL | [9] |
| 5-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-2-phenyl-2,4-dihydro-pyrazol-3-one | DPPH | IC50 = 589.6 µg/mL | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Sample Preparation: Prepare various concentrations of the this compound derivative in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Antimicrobial Activity
Schiff base derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. The imine group is often implicated in the mechanism of action, which may involve disruption of the cell membrane or inhibition of essential enzymes.
Quantitative Antimicrobial Data
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluoro-substituted aroylhydrazones 1 & 4 | Bacillus subtilis | Effective | [10] |
| Fluoro-substituted aroylhydrazones 1 & 4 | Staphylococcus aureus, Escherichia coli | Good activity | [10] |
| Carbazole derivative 2 | S. aureus ATCC 29213, S. aureus ATCC 6358 | 30 | [11] |
| Carbazole derivative 2 | S. pyogenes | 40 | [11] |
| Carbazole derivative 2 | S. epidermidis | 50 | [11] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives 2-5, 7-10 | Staphylococcus strains | 32 | [12] |
| Schiff base complexes of Zinc(II) | S. aureus, E. coli, P. aeruginosa | Highly active | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Principle: This method determines the MIC of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Anti-inflammatory Activity
Certain derivatives of this compound have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed by the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, with the potency expressed as an IC50 value.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 4-Bromo THP derivative | NO production inhibition | 9.4 | [14] |
| 4-n-butyl THP derivative | NO production inhibition | 30.9 | [14] |
| 4-fluoro THP derivative | NO production inhibition | 38.9 | [14] |
| 4-methyl THP derivative | NO production inhibition | 80.3 | [14] |
| Flavonol 7 (Quercetin) | NO production inhibition | 12.0 | [15] |
| Flavonol 9 (Luteolin) | NO production inhibition | 7.6 | [15] |
| 6-Nitrodopamine | nNOS inhibition | Ki = 45 | [16] |
| 6-Nitronoradrenaline | nNOS inhibition | Ki = 52 | [16] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
Principle: This assay measures the concentration of nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.
Procedure:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production. Determine the IC50 value.
Signaling Pathways
The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some phenolic compounds have been shown to inhibit NF-κB activation by preventing IκB degradation.
Inhibition of the NF-κB Signaling Pathway
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK cascade consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of MAPK signaling is a hallmark of many cancers. Certain anticancer agents exert their effects by modulating MAPK signaling, often leading to cell cycle arrest and apoptosis.
Modulation of the MAPK Signaling Pathway
Conclusion
This compound and its derivatives constitute a promising class of bioactive molecules with significant potential in the development of new therapeutics. Their demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory activities, coupled with the synthetic tractability of the core scaffold, make them attractive targets for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective drugs. Future studies should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships to optimize the potency and selectivity of these versatile compounds.
References
- 1. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative [mdpi.com]
- 3. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity | MDPI [mdpi.com]
- 4. Design, synthesis and evaluation of novel indirubin-based N-hydroxybenzamides, N-hydroxypropenamides and N-hydroxyheptanamides as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. Free radical scavenging activity of 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside from Origanum vulgare and its protection against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acsi-journal.eu [acsi-journal.eu]
- 11. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Inhibition of neuronal nitric oxide synthase by 6-nitrocatecholamines, putative reaction products of nitric oxide with catecholamines under oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Dance of Molecules: An In-depth Guide to 4-Hydroxybenzylamine Intermolecular Interactions and Dimer Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzylamine, a versatile organic compound, serves as a crucial building block in the synthesis of various pharmaceutical and chemical entities. Its inherent ability to form specific non-covalent interactions, particularly hydrogen bonds and π-stacking, governs its self-assembly into dimeric and higher-order structures. Understanding these intermolecular forces is paramount for controlling reaction pathways, designing novel materials, and predicting the behavior of this compound-containing systems in biological and chemical environments. This technical guide provides a comprehensive overview of the intermolecular interactions and dimer formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Dimerization of this compound: A Computational Analysis
Computational studies have revealed that this compound readily forms dimers in the gas phase and in solution.[1][2] The primary driving force for this dimerization is the formation of hydrogen bonds, with π-stacking interactions between the aromatic rings providing additional stabilization.[1][2] Several dimeric structures are possible, broadly classified as cyclic and linear, with different hydrogen bonding motifs.
The most stable and thermodynamically favored dimer is the cyclic arrangement involving two O–H⋯N hydrogen bonds.[1][3] This pre-organization of monomeric units into a cyclic "template" is a key factor in directing the synthesis of specific macrocyclic structures, such as azacyclophanes, when reacting with agents like formaldehyde.[1][2]
Quantitative Data on Dimer Formation
The following tables summarize the key thermodynamic and geometric parameters associated with the different calculated dimers of this compound. These values were obtained from density functional theory (DFT) calculations.
Table 1: Thermodynamic Parameters for this compound Dimerization
| Dimer Structure | Interaction Energy (ΔE) (kcal/mol) | Enthalpy of Dimerization (ΔH) (kcal/mol) | Gibbs Free Energy of Dimerization (ΔG) (kcal/mol) |
| Without Dispersion Correction | |||
| O–H/N cyclic dimer (1a) | -18.6 | -17.0 | -3.8 |
| N–H/O cyclic dimer (1b) | -6.6 | -5.3 | 3.9 |
| O–H/N linear dimer (1c) | -11.9 | -10.1 | -0.1 |
| N–H/O linear dimer (1d) | -7.1 | -5.7 | 3.1 |
| With Dispersion Correction | |||
| O–H/N cyclic dimer (1e) | -19.8 | -18.0 | -3.5 |
| N–H/O cyclic dimer (1f) | -8.9 | -7.3 | 4.8 |
| O–H/N linear dimer (1g) | -12.3 | -10.5 | -0.4 |
| O–H/N linear dimer with stacking (1h) | -11.3 | -9.6 | 2.0 |
Table 2: Geometric Parameters for Optimized this compound Dimers
| Dimer Structure | H-bond Length (Å) | H-bond Angle (°) | Centroid–Centroid Distance (Å) |
| O–H/N cyclic dimer (1e) | 1.80 | 170.1 | 3.50 |
| N–H/O cyclic dimer (1f) | 2.18 | 157.5 | Not Reported |
Visualizing Intermolecular Interactions
The following diagrams illustrate the key intermolecular interactions and the resulting dimer structures of this compound.
Caption: Cyclic dimer formation of this compound.
Experimental Protocols
Computational Methodology for Dimer Analysis
The computational analysis of this compound dimers is crucial for understanding their stability and geometry.
Caption: Workflow for computational analysis of dimers.
A typical computational protocol involves the following steps:
-
Initial Geometry: The initial 3D coordinates of the this compound monomer are generated.
-
DFT Calculations: Density Functional Theory (DFT) calculations are performed using a functional such as B3LYP with a suitable basis set like 6-31+G(d,p).[3]
-
Dispersion Correction: An empirical dispersion correction, for instance, Grimme's D3BJ, is included to accurately model the long-range van der Waals interactions, which are critical for π-stacking.[3]
-
Basis Set Superposition Error (BSSE) Correction: The counterpoise method is applied to correct for the basis set superposition error, ensuring accurate calculation of interaction energies.[3]
-
Geometry Optimization: The geometries of the various possible dimers are optimized to find the lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.
-
Interaction Energy Calculation: The interaction energy is calculated as the difference between the energy of the dimer and the sum of the energies of the individual monomers.
-
Thermodynamic Analysis: Enthalpies and Gibbs free energies of dimerization are calculated to determine the thermodynamic favorability of dimer formation under different conditions.
Synthesis of Azacyclophane from this compound and Formaldehyde
The formation of a cyclic dimer of this compound acts as a template for the synthesis of a 12-atom azacyclophane upon reaction with formaldehyde.[1][3]
Experimental Procedure: [1]
-
A solution of this compound (e.g., 500 mg, 4 mmol) is prepared in a suitable solvent (e.g., 10 mL of ethanol, dioxane, DMF, or acetonitrile).[1]
-
Formaldehyde (37%, e.g., 5 mL) is added to the this compound solution.[1]
-
The reaction mixture is left undisturbed at room temperature for 24 hours.[1]
-
After 24 hours, distilled water (e.g., 15 mL) is added to the mixture.[1]
-
The product is extracted with dichloromethane (e.g., 3 x 5 mL).[1]
-
The combined organic phases are washed with water (e.g., 3 x 5 mL), dried over anhydrous sodium sulfate, and concentrated to yield the azacyclophane product.[1]
Conclusion
The intermolecular interactions of this compound are dominated by strong O–H⋯N hydrogen bonding and stabilizing π-stacking interactions, leading to the preferential formation of a cyclic dimer. This fundamental understanding of its non-covalent chemistry is not only crucial for predicting its solid-state structure and solution behavior but also provides a powerful tool for directing synthetic outcomes, as exemplified by the template-driven synthesis of azacyclophanes. For researchers in drug development, this knowledge can inform the design of molecules with specific binding properties and predictable self-assembly characteristics. The detailed computational and experimental protocols provided herein offer a robust framework for further investigation and application of this compound and its derivatives in various scientific and industrial fields.
References
A Technical Guide to the Spectroscopic Data of 4-Hydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hydroxybenzylamine (CAS: 696-60-6), a valuable aromatic amine in various research and development applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.
Spectroscopic Data
The empirical formula for this compound is C₇H₉NO, with a molecular weight of 123.15 g/mol .[2][3] This structural information is consistently confirmed by the spectroscopic data presented below.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum (Predicted)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 7.150 | m | 2H | Ar-H (ortho to -CH₂NH₂) |
| 6.900 | m | 2H | Ar-H (ortho to -OH) |
| 4.300 | s | 2H | -CH ₂NH₂ |
Data sourced from predicted spectra in D₂O.[4]
¹³C NMR Spectrum (Predicted)
| Chemical Shift (ppm) | Assignment |
| 155.8 | C -OH |
| 130.4 | Ar-C H (ortho to -CH₂NH₂) |
| 129.5 | C -CH₂NH₂ |
| 115.7 | Ar-C H (ortho to -OH) |
| 45.5 | -C H₂NH₂ |
Data sourced from predicted spectra.[1]
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorptions for its hydroxyl, amino, and aromatic groups.
| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3350-3250 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |
| 2950-2850 | C-H stretch (aliphatic) | Methylene (-CH₂-) |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1520-1480 | C=C stretch | Aromatic Ring |
| 1650-1550 | N-H bend | Primary Amine (-NH₂) |
| 1250-1180 | C-O stretch | Phenolic C-O |
| 850-800 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |
Data represents typical ranges for the indicated functional groups.[5][6] Predicted IR spectra are also available.
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Experimental MS² Data
| Precursor Ion (m/z) | Adduct | Fragmentation Peaks (m/z) | Relative Intensity |
| 146.0584 | [M+Na]⁺ | 117.0563 | 87.19 |
| 91.0564 | 100 | ||
| 90.0455 | 25.41 | ||
| 89.0376 | 19.21 | ||
| 65.0370 | 19.21 |
Data sourced from experimental MS² data.[1]
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 124.0757 | 122.6 |
| [M+Na]⁺ | 146.0576 | 130.5 |
| [M-H]⁻ | 122.0611 | 124.9 |
| [M+NH₄]⁺ | 141.1022 | 143.9 |
Data calculated using CCSbase.[7]
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a solid sample such as this compound.
This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis.
-
Sample Weighing : Accurately weigh 2-5 mg of this compound for ¹H NMR or 15-20 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O)).[8][9] For this compound, D₂O or DMSO-d₆ are common choices.
-
Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]
-
Homogenization : Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, use gentle heating or sonication.
-
Filtering (Optional) : If the solution contains particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[9]
-
Analysis : Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.[9] Acquire the spectrum according to the instrument's standard operating procedures, setting appropriate parameters for the desired nucleus (¹H or ¹³C).
This protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet for transmission IR spectroscopy.
-
Sample Preparation : Grind 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle.
-
Mixing : Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar. Gently mix with the sample, then grind the mixture thoroughly to ensure it is homogenous.[10]
-
Pellet Pressing : Transfer a portion of the mixture into a pellet press die. Assemble the die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[10]
-
Analysis : Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.[6] A background spectrum of the empty spectrometer should be collected first.
This protocol outlines a general procedure for analyzing a sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Sample Solubilization : Prepare a stock solution of this compound by dissolving a small, accurately weighed amount in a suitable solvent (e.g., methanol, water, or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Dilution : Dilute the stock solution to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL, using the mobile phase as the diluent.
-
Chromatography : Inject a small volume (1-10 µL) of the diluted sample into the LC system. The compound is separated from impurities on a suitable column (e.g., a C18 reversed-phase column).[12]
-
Ionization : As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The molecules are ionized, typically forming protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode.[12]
-
Mass Analysis : The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting fragment ions are analyzed.[12]
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. PhytoBank: 1H NMR Spectrum (PHY0114413) [phytobank.ca]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. columbia.edu [columbia.edu]
- 7. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 8. chembk.com [chembk.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the Solubility of 4-Hydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Hydroxybenzylamine (also known as 4-(aminomethyl)phenol), a vital intermediate in organic synthesis and a compound of interest in biochemical research. Understanding its solubility in various solvents is critical for its application in drug design, formulation development, and process chemistry. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding the underlying principles and workflows.
Core Data Presentation: Solubility Profile of this compound
The solubility of this compound is influenced by its molecular structure, which contains both a polar phenolic hydroxyl group and a basic amino group, as well as an aromatic phenyl ring. This amphiphilic nature results in varied solubility across different solvent classes. The following tables summarize the available quantitative and qualitative solubility data.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | ≥20.4 mg/mL | Not Specified | Not Specified |
| Ethanol (EtOH) | ≥7.8 mg/mL | Not Specified | Not Specified |
| Water (H₂O) | ≥2.59 mg/mL | Not Specified | With ultrasonic assistance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2.5 mg/mL | Not Specified | Vehicle for in-vivo studies |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Dichloromethane | Soluble[1] |
| Methanol | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |
| Water (H₂O) | Slightly Soluble (solubility increases with heat)[2] |
| Chloroform | Soluble[3] |
| Ethyl Acetate | Soluble[3] |
| Acetone | Soluble[3] |
Experimental Protocols: Determining Solubility
The most widely accepted method for determining the equilibrium solubility of a chemical compound is the shake-flask method . This protocol is a reliable approach to obtaining accurate and reproducible solubility data.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO, etc.)
-
Thermostatic shaker bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that saturation is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or g/100 mL, and specify the temperature at which the measurement was conducted.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Factors Influencing this compound Solubility
Caption: Interplay of molecular and solvent properties governing solubility.
References
An In-depth Technical Guide to the Thermochemical Properties of 4-Hydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzylamine, a substituted benzylamine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and is investigated for its potential biological activities. A thorough understanding of its thermochemical properties is fundamental for process development, safety assessment, and computational modeling in drug discovery and materials science. This technical guide provides a summary of available thermochemical data and details the established experimental methodologies for their determination. While experimental data for this compound is sparse in the public domain, this guide outlines the protocols to obtain these critical parameters.
Core Thermochemical Data
Quantitative thermochemical data for this compound is not widely available in peer-reviewed literature. The following table summarizes predicted and computationally derived values, which can serve as estimates until experimental data is established.
| Property | Value | Source | Notes |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- | - |
| Molar Mass | 123.15 g/mol | --INVALID-LINK-- | - |
| Melting Point | 123-128 °C | --INVALID-LINK-- | Predicted |
| Boiling Point | 262.4 ± 15.0 °C | --INVALID-LINK-- | Predicted |
| Enthalpy of Dimerization | ΔHgpdim (Calculated) | --INVALID-LINK-- | Refers to gas-phase dimerization. |
| Free Energy of Dimerization | ΔGgpdim (Calculated) | --INVALID-LINK-- | Refers to gas-phase dimerization. |
Experimental Protocols for Thermochemical Characterization
The following sections detail the standard experimental methodologies for determining the key thermochemical properties of solid organic compounds like this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a combustion bomb. A fuse wire is positioned to ensure ignition.
-
Bomb Charging: The bomb is purged and then charged with high-pressure oxygen (typically ~30 atm).
-
Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is sealed, and the system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature rise.
-
Calibration: The effective heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
Data Analysis: The enthalpy of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Enthalpy of Fusion and Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the enthalpy of fusion (ΔfusH) and the heat capacity (Cp) of a substance.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a heating ramp through the melting point of the substance.
-
Measurement: The sample is heated at a constant rate (e.g., 10 °C/min). The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Enthalpy of Fusion: As the sample melts, it absorbs energy, resulting in an endothermic peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak to calculate ΔfusH (in J/g or kJ/mol).
-
Heat Capacity: The heat capacity is determined by measuring the heat flow to the sample during a heating segment where no phase transition occurs. The heat flow is compared to that of a standard material with a known heat capacity (e.g., sapphire) under the same conditions.
Enthalpy of Sublimation by Knudsen Effusion
The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation (ΔsubH) can be calculated.
Methodology:
-
Cell Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Effusion Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured, typically using a microbalance.
-
Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.
-
Data Analysis: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔsubH/R, where R is the gas constant.
Conclusion
The thermochemical properties of this compound are essential for its scientific and industrial applications. While experimental data remains to be fully characterized in the literature, the methodologies outlined in this guide provide a clear pathway for researchers to obtain reliable data for enthalpy of formation, enthalpy of fusion, heat capacity, and enthalpy of sublimation. The application of these standard techniques will undoubtedly contribute to a more comprehensive understanding of this important molecule.
Unlocking the Neuroprotective Potential of 4-Hydroxybenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxybenzylamine (4-HOBA), a naturally occurring compound found in sources such as buckwheat, is emerging as a promising candidate in the field of neuroprotection. This technical guide provides a comprehensive overview of the current understanding of 4-HOBA's neuroprotective properties, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential therapeutic applications in neurodegenerative diseases and ischemic stroke. Detailed experimental protocols for key assays and models are provided, along with a consolidation of quantitative data from various studies. Visual diagrams of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific basis for 4-HOBA's neuroprotective effects.
Introduction
Neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, along with acute neurological events like ischemic stroke, represent a significant and growing global health burden. A common pathological thread in these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and protein misfolding. Consequently, there is a pressing need for the development of effective neuroprotective agents that can mitigate these detrimental processes.
This compound, and its closely related derivative 4-hydroxybenzyl alcohol (4-HBA), have garnered scientific interest due to their demonstrated antioxidant and anti-inflammatory properties. This guide synthesizes the existing research to provide a detailed technical resource for professionals engaged in neuroscience research and drug development.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound and its analogs are multifaceted, targeting several key pathological processes implicated in neuronal damage.
Antioxidant Activity and Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a major contributor to neuronal cell death. 4-HOBA and its derivatives have been shown to directly scavenge free radicals and to upregulate endogenous antioxidant systems.
One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of antioxidant and detoxification enzymes.
Modulation of Cell Survival and Apoptotic Pathways
This compound has been demonstrated to promote neuronal survival by modulating critical signaling cascades, most notably the PI3K/Akt pathway . Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as Bad and activates transcription factors that promote cell survival.
Furthermore, studies have indicated that 4-HOBA can influence the expression of proteins involved in the intrinsic apoptotic pathway, such as the Bax/Bcl-2 family . By promoting the expression of anti-apoptotic Bcl-2 and inhibiting the pro-apoptotic Bax, 4-HOBA helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in the activation of caspases and the execution of apoptosis.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is another critical component of neurodegeneration. Evidence suggests that 4-HOBA and its derivatives can suppress neuroinflammatory responses by inhibiting signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . By downregulating the phosphorylation of p38 MAPK, JNK, and ERK, these compounds can reduce the production of inflammatory mediators.
Inhibition of Acetylcholinesterase and Amyloid-β Aggregation
In the context of Alzheimer's disease, the cholinergic hypothesis points to a deficit in the neurotransmitter acetylcholine. Novel hybrid molecules incorporating a 2-hydroxybenzylamine moiety have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1] Some of these compounds also exhibit the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark pathology of Alzheimer's disease.[1] These dual-acting agents represent a promising strategy for multi-target therapy in Alzheimer's disease.[1]
Signaling Pathways
The neuroprotective effects of this compound are mediated by complex intracellular signaling networks. The following diagrams illustrate the key pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound and its derivatives.
Table 1: In Vitro Efficacy of this compound Derivatives
| Compound | Assay | Target | IC50 (µM) | Cell Viability (%) | Reference |
| 8g | AChE Inhibition | Acetylcholinesterase | 0.38 | - | [1] |
| 8n | AChE Inhibition | Acetylcholinesterase | 0.34 | - | [1] |
| 4-HBA | OGD/R | Neuronal Injury | - | Increased |
Table 2: In Vivo Efficacy of 4-Hydroxybenzyl Alcohol (4-HBA)
| Model | Treatment | Outcome Measure | Result | Reference |
| MCAO | 4-HBA (25 mg/kg) | Total Infarct Volume | 42% reduction | [2] |
| MCAO | 4-HBA (25 mg/kg) | Cortical Infarct Volume | 28% reduction | [2] |
| MCAO | 4-HBA (25 mg/kg) | Sub-cortical Infarct Volume | 55% reduction | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.
In Vitro Models
This model simulates the conditions of ischemic stroke in a cell culture setting.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days.
-
OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for a duration of 2-4 hours.
-
Reperfusion: Following the OGD period, the glucose-free EBSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Treatment: this compound or other test compounds are typically added to the culture medium during the reperfusion phase.
-
Assessment of Neuroprotection: Cell viability is assessed using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. Apoptosis can be quantified using TUNEL staining or caspase-3 activity assays.
In Vivo Models
The MCAO model is a widely used in vivo model of focal cerebral ischemia.
-
Animal Preparation: Adult male C57BL/6 mice (20-25g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and coagulated distally.
-
A temporary ligature is placed around the CCA.
-
A small incision is made in the ECA stump.
-
A 6-0 nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.
-
The occlusion is maintained for a period of 60-90 minutes.
-
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion.
-
Treatment: this compound is typically administered intravenously or intraperitoneally at the onset of reperfusion.
-
Assessment of Infarct Volume: 24 hours after reperfusion, the mice are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
Biochemical Assays
This colorimetric assay is used to measure the activity of AChE.
-
Reagents:
-
0.1 M Phosphate buffer (pH 8.0)
-
AChE solution (e.g., from electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Test compound (e.g., 4-HOBA derivative)
-
-
Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution and incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.
This assay monitors the aggregation of Aβ peptides, a key event in Alzheimer's disease pathology.
-
Reagents:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Aβ₁₋₄₂ peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to monomerize it and then lyophilized.
-
The monomeric Aβ is resuspended in phosphate buffer to the desired concentration.
-
The test compound and ThT are added to the Aβ solution in a 96-well plate.
-
The plate is incubated at 37°C with continuous shaking.
-
The fluorescence of ThT (excitation ~440 nm, emission ~485 nm) is measured at regular intervals. An increase in fluorescence indicates Aβ aggregation.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for assessing neuroprotection and the logical relationship between key pathological events in neurodegeneration.
References
Methodological & Application
Application of 4-Hydroxybenzylamine in the Synthesis of Neurotransmitter Analogs
Application Note
Introduction
4-Hydroxybenzylamine is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of analogs of key neurotransmitters. Its structure, featuring a phenol group and a benzylamine moiety, provides a scaffold that is structurally similar to endogenous catecholamines such as dopamine and norepinephrine. This allows for the rational design and synthesis of novel compounds with tailored pharmacological profiles targeting various receptors and enzymes involved in neurotransmission. This document outlines the application of this compound as a precursor in the synthesis of dopamine, norepinephrine, and opioid receptor analogs, as well as monoamine oxidase (MAO) inhibitors.
Key Applications
-
Dopamine Receptor Analogs: The 4-hydroxybenzyl moiety can be incorporated into molecules designed to interact with dopamine receptors (D1-D5). By modifying the amino group and the aromatic ring, researchers can develop agonists or antagonists with selectivity for specific receptor subtypes, which is crucial for treating conditions like Parkinson's disease and schizophrenia with fewer side effects.
-
Norepinephrine and Adrenergic Receptor Analogs: As a structural analog of norepinephrine, this compound serves as a key starting material for synthesizing compounds targeting adrenergic receptors. This includes the synthesis of octopamine and synephrine derivatives, which are known to modulate adrenergic signaling.
-
Opioid Receptor Ligands: The N-benzylphenethylamine scaffold is a common feature in many potent opioid receptor ligands. This compound can be used to introduce the N-(4-hydroxybenzyl) group into morphinan and other opioid scaffolds to modulate their affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Monoamine Oxidase (MAO) Inhibitors: Derivatives of this compound have been shown to exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases.
Data Presentation
Table 1: Biological Activity of Neurotransmitter Analogs Derived from or Structurally Related to this compound
| Compound Class | Target | Compound Example | Activity (IC50/Ki) | Reference |
| Dopamine Receptor Ligands | D2, D3, D4 Receptors | (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) | Ki (D2) = 230 nM, Ki (D3) = 21 nM, Ki (D4) = 2.1 nM | [1] |
| D1 and D2 Receptors | 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | ~2-fold less affinity for D1 and D2 than Dopamine | [2] | |
| Monoamine Oxidase Inhibitors | MAO-A | 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][3][4]thiazine-3-carbohydrazide 1,1-dioxide | IC50 = 0.11 ± 0.005 μM | [3] |
| MAO-B | Methyl 4-hydroxy-2H-benzo[e][3][4]thiazine-3-carboxylate 1,1-dioxide | IC50 = 0.21 ± 0.01 μM | [3] | |
| Opioid Receptor Ligands | µ-Opioid Receptor | C4βhydroxy-N-phenethyl 5-phenylmorphan | Ki = 4.6 nM | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted this compound Analogs via Reductive Amination
This protocol describes a general method for the synthesis of N-substituted this compound derivatives, which are precursors to various neurotransmitter analogs, through the reductive amination of 4-hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DCM or DCE, add the desired amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted this compound analog.
Protocol 2: Dopamine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of synthesized analogs for dopamine D2 receptors.[6]
Materials:
-
Porcine striatal membrane fraction (source of D2 receptors)
-
[³H]Spiperone (radioligand)
-
Synthesized test compounds (unlabeled ligands)
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the incubation buffer, a fixed concentration of [³H]spiperone, and varying concentrations of the test compound or a known D2 receptor antagonist (for determining non-specific binding, e.g., haloperidol).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of synthesized analogs against MAO-A and MAO-B.[7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Synthesized test compounds
-
UV-Vis spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
For the MAO-A assay, add MAO-A enzyme, phosphate buffer, and the test compound to a cuvette.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding kynuramine.
-
Monitor the formation of 4-hydroxyquinoline by measuring the increase in absorbance at 316 nm over time.
-
For the MAO-B assay, follow the same procedure using MAO-B enzyme and benzylamine as the substrate. Monitor the formation of benzaldehyde by measuring the increase in absorbance at 250 nm.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Synthetic routes from this compound to various neurotransmitter analogs.
Caption: Simplified signaling pathways of D1-like and D2-like dopamine receptors.[3][8][9][10][11]
Caption: G-protein mediated signaling pathway of the μ-opioid receptor.[5][12][13][14]
Caption: Mechanism of action of MAO inhibitors derived from this compound.[][16][17][18][19]
References
- 1. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 19. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxybenzylamine as a Versatile Building Block for Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzylamine is a valuable and versatile building block in medicinal chemistry and drug discovery. Its simple aromatic structure, featuring both a reactive amine and a hydroxyl group, allows for a wide range of chemical modifications, leading to the synthesis of diverse molecular architectures with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of biologically active molecules derived from this compound, focusing on its applications in developing potential therapeutics for neurodegenerative diseases, infectious diseases, and cancer.
I. Neuroprotective Agents for Alzheimer's Disease
This compound derivatives have shown promise as multifunctional agents for the treatment of Alzheimer's disease (AD). By incorporating the this compound scaffold into larger molecules, it is possible to target key pathological features of AD, such as cholinergic dysfunction and amyloid-beta (Aβ) peptide aggregation.
Application Note: 2-Hydroxybenzylamine-Deoxyvasicinone Hybrids as Acetylcholinesterase Inhibitors
A series of novel 2-hydroxybenzylamine-deoxyvasicinone hybrid analogs have been synthesized and identified as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of AD.[1] These compounds also exhibit inhibitory effects on the aggregation of Aβ1-42 peptide, another critical factor in AD pathogenesis.[2]
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 2-Hydroxybenzylamine-Deoxyvasicinone Hybrids [1]
| Compound | AChE IC50 (µM) |
| 8g | 0.38 |
| 8n | 0.34 |
Experimental Protocols
This protocol describes a three-step synthesis to obtain the hybrid molecules.
Step 1: Synthesis of 7-amino-deoxyvasicinone
-
To a solution of deoxyvasicinone in a mixture of nitric acid and sulfuric acid at -10 °C, stir for 3 hours.
-
The resulting nitro derivative is then reduced using sodium sulfide nonahydrate in ethanol under reflux for 4 hours to yield 7-amino-deoxyvasicinone.
Step 2: Formation of Schiff Base
-
React 7-amino-deoxyvasicinone with the appropriate salicylaldehyde in a methanol/THF solvent system at room temperature for 2-3 hours.
Step 3: Reduction to the Final Hybrid
-
Reduce the Schiff base intermediate using sodium borohydride in a methanol/THF solvent system at room temperature for 1 hour to yield the final 2-hydroxybenzylamine-deoxyvasicinone hybrid.
This spectrophotometric assay is used to determine the AChE inhibitory activity of the synthesized compounds.
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound stock solution (in DMSO or other suitable solvent)
-
Acetylcholinesterase (AChE) enzyme solution (1 U/mL)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
Microplate reader
Procedure:
-
In each well of the 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the AChE enzyme solution.
-
Incubate the plate at 25 °C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode at 1-minute intervals for 5-10 minutes.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
This fluorometric assay is used to assess the ability of compounds to inhibit the aggregation of Aβ1-42 peptide.
Materials:
-
Aβ1-42 peptide, pre-treated to ensure a monomeric state[3]
-
Phosphate buffer (e.g., 10 mM, pH 7.7 containing 11 mM NaCl)
-
Test compound stock solution
-
Thioflavin T (ThT) solution (e.g., 1.5 µM in 50 mM glycine-NaOH buffer, pH 8.5)
-
Fluorometer
Procedure:
-
Prepare a solution of Aβ1-42 (e.g., 50 µM) in phosphate buffer.
-
Incubate the Aβ1-42 solution with and without various concentrations of the test compound at room temperature for a specified period (e.g., 48 hours).
-
After incubation, dilute the samples with the ThT solution.
-
Measure the fluorescence intensity at an emission wavelength of 490 nm with an excitation wavelength of 446 nm.
-
The percentage of inhibition of fibril formation is calculated by comparing the fluorescence intensity of the samples with the compound to the control (Aβ1-42 alone).
Signaling Pathway
Caption: ERK-CREB signaling pathway involved in neuroprotection.
II. Antimicrobial Agents
The structural features of this compound make it an excellent starting material for the synthesis of novel antimicrobial agents. Amide derivatives, in particular, have demonstrated significant activity against a range of bacterial and fungal pathogens.
Application Note: Fatty Acid Amides of 4-Methoxybenzylamine as Antimicrobial Agents
A series of fatty acid amides derived from 4-methoxybenzylamine (a close analog of this compound) have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against both bacteria and fungi.[4]
Table 2: Antimicrobial Activity of N-(4-methoxybenzyl)alkenamide Derivatives [4]
| Compound | Organism | MIC (µg/mL) | MKC (µg/mL) |
| 5: N-(4-methoxybenzyl)undec-10-enamide | E. coli | 100 | 200 |
| A. tumefaciens | 100 | 200 | |
| Alternaria | 50 | 100 | |
| Rhizopus | 50 | 100 | |
| 6: (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 25 | 50 |
| A. tumefaciens | 25 | 50 | |
| Alternaria | 12.5 | 25 | |
| Rhizopus | 12.5 | 25 | |
| 7: N-(4-methoxy benzyl)oleamide | E. coli | 50 | 100 |
| A. tumefaciens | 50 | 100 | |
| Alternaria | 25 | 50 | |
| Rhizopus | 25 | 50 |
Experimental Protocols
This protocol describes the coupling of a fatty acid with 4-methoxybenzylamine.
Materials:
-
Fatty acid (e.g., undec-10-enoic acid, ricinoleic acid, oleic acid)
-
4-Methoxybenzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the fatty acid in DCM.
-
Add DCC and DMAP to the solution and stir.
-
Add 4-methoxybenzylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with appropriate aqueous solutions (e.g., HCl, NaHCO3, brine).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-(4-methoxybenzyl)alkenamide.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 5 x 105 CFU/mL)
-
Test compound stock solution
-
Positive control antibiotic
-
Incubator
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Add 10 µL of the standardized microbial inoculum to each well (except for the sterility control wells).
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Experimental workflow for synthesis and screening.
III. Anticancer Agents
Derivatives of this compound have also been investigated for their potential as anticancer agents. The introduction of specific functional groups can lead to compounds that selectively inhibit enzymes crucial for cancer cell proliferation.
Application Note: Dihydroxybenzaldoxime as a Ribonucleotide Reductase Inhibitor
3,4-Dihydroxybenzaldoxime, a compound that can be conceptually derived from a dihydroxylated benzylamine core, has been identified as a potent inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis and a target for cancer therapy. This compound has demonstrated significant antitumor activity against L1210 murine leukemia.
Table 3: Ribonucleotide Reductase Inhibitory Activity
| Compound | Enzyme/Cell Line | IC50 |
| 3,4-Dihydroxybenzaldoxime | Ribonucleotide Reductase | 38 µM |
Experimental Protocols
This is a precursor for the synthesis of 3,4-dihydroxybenzaldoxime.
Procedure (Example using Bromination-Hydrolysis):
-
Dissolve p-hydroxybenzaldehyde in an organic solvent.
-
Slowly add bromine to the solution at a controlled temperature and allow it to react.
-
Filter and recrystallize the product to obtain 3-bromo-4-hydroxybenzaldehyde.
-
Dissolve the 3-bromo-4-hydroxybenzaldehyde and a catalyst in an alkali solution.
-
Heat the solution in an autoclave under stirring.
-
After the reaction, filter the solution and adjust the pH of the filtrate with dilute hydrochloric acid.
-
Extract the product with an organic solvent, dry the organic phase, and evaporate the solvent to obtain 3,4-dihydroxybenzaldehyde.
This is a standard procedure for the formation of an oxime from an aldehyde.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium acetate, pyridine)
-
A suitable solvent (e.g., ethanol, water)
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde in the chosen solvent.
-
Add a solution of hydroxylamine hydrochloride and the base.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the product by precipitation (e.g., by adding water) or extraction.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3,4-dihydroxybenzaldoxime.
This assay measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Materials:
-
Purified RNR enzyme
-
Radiolabeled substrate (e.g., [5-3H]CDP)
-
Assay buffer (containing appropriate cofactors like ATP, MgCl2, and a reducing agent like dithiothreitol or a thioredoxin/thioredoxin reductase system)
-
Test compound
-
Quenching solution (e.g., boiling water)
-
Calf alkaline phosphatase
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNR enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).
-
Initiate the reaction by adding the radiolabeled substrate.
-
Allow the reaction to proceed for a defined time, taking aliquots at different time points and quenching the reaction (e.g., by boiling).
-
Treat the quenched samples with calf alkaline phosphatase to dephosphorylate the nucleotide products to nucleosides.
-
Separate the deoxycytidine product from the cytidine substrate using an appropriate method (e.g., thin-layer chromatography or HPLC).
-
Quantify the amount of radiolabeled deoxycytidine product using a scintillation counter.
-
Calculate the rate of the reaction and determine the IC50 value of the inhibitor.
Conclusion
This compound is a highly adaptable scaffold for the development of a wide array of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound derivatives in the fields of neuropharmacology, antimicrobial chemotherapy, and oncology. The straightforward synthetic accessibility and the diverse biological activities of its derivatives make this compound a privileged starting point for the discovery of new therapeutic agents.
References
- 1. Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Hydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzylamine, also known as 4-(aminomethyl)phenol, is a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in biochemical research due to its structural similarity to endogenous monoamines. Accurate and reliable quantification of this compound in various sample matrices, such as biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and research applications.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the performance characteristics for the described analytical methods is presented below. It is important to note that the quantitative data for this compound is estimated based on validated methods for structurally similar aromatic amines and may require method-specific validation for precise applications.
Table 1: Summary of Quantitative Data for this compound Analysis
| Parameter | HPLC-UV (Estimated) | LC-MS/MS (Estimated) | GC-MS (Estimated, after derivatization) |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.05 - 0.5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL | 0.2 - 2 ng/mL | 0.5 - 5 ng/mL |
| Linearity Range | 0.05 - 10 µg/mL | 0.001 - 1 µg/mL | 0.005 - 2 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. This compound possesses a phenol group, which imparts a UV chromophore, making it suitable for UV detection.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Human Plasma)
-
To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. HPLC-UV Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 20% Acetonitrile and 80% 20 mM Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
3. Calibration Curve
Prepare a series of calibration standards of this compound in the mobile phase, ranging from 0.05 µg/mL to 10 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of this compound in complex biological matrices.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from Human Plasma)
-
Spike 100 µL of human plasma with an internal standard (e.g., this compound-d4).
-
Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 124.1 -> 107.1; IS: 128.1 -> 111.1 |
3. Calibration Curve
Prepare calibration standards in a surrogate matrix (e.g., stripped plasma) ranging from 0.001 µg/mL to 1 µg/mL, each containing the internal standard at a fixed concentration. Plot the peak area ratio of the analyte to the internal standard against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.
Experimental Workflow: GC-MS Analysis with Derivatization
Caption: Workflow for the quantification of this compound by GC-MS.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization
-
Prepare the sample extract as described in the HPLC-UV or LC-MS/MS section and evaporate to complete dryness.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions
| Parameter | Setting |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Detection Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte |
3. Calibration Curve
Prepare calibration standards of this compound in a suitable solvent. Derivatize each standard using the same procedure as the samples. Plot the peak area of the characteristic ion against the concentration to generate a calibration curve.
4-Hydroxybenzylamine as a reagent in organic synthesis reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzylamine is a valuable and versatile bifunctional reagent in organic synthesis. Its structure, featuring a reactive primary amine and a nucleophilic phenol ring, allows it to serve as a key building block in the construction of a diverse array of molecular architectures, particularly nitrogen-containing heterocycles and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including Schiff base formation, reductive amination, and multicomponent reactions like the Ugi reaction. Its utility is highlighted by its role as an intermediate in the synthesis of pharmaceuticals, such as the gastroprokinetic agent Itopride.[1]
Key Applications and Reaction Types
This compound is a versatile building block for synthesizing a range of compounds, from simple Schiff bases to complex heterocyclic systems and peptide mimetics.[2][3] Its dual functionality allows for participation in a variety of chemical transformations.
Synthesis of Schiff Bases
The reaction of this compound with aldehydes and ketones provides a straightforward route to Schiff bases (imines). These compounds are not only stable products in their own right, with applications in coordination chemistry and materials science, but also serve as crucial intermediates for the synthesis of other organic molecules, including N-heterocycles.[4] The formation of the imine bond is typically achieved through a condensation reaction, often catalyzed by an acid or base, and can be promoted by methods such as ultrasonication.[5]
This protocol describes the synthesis of a Schiff base from this compound and a substituted benzaldehyde using an eco-friendly ultrasound-assisted method.[5]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol
-
Ultrasonic processor
Procedure:
-
In separate beakers, dissolve equimolar proportions of this compound and the substituted benzaldehyde in 10 mL of ethanol each.
-
Combine the two solutions in a reaction vessel.
-
Place the reaction vessel in an ultrasonic processor operating at a fixed frequency (e.g., 50 Hz) with a set power (e.g., 250 W).
-
Irradiate the mixture for 25-40 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
| Aldehyde | Product Yield (%) |
| 4-Nitrobenzaldehyde | 85 |
| 2-Nitrobenzaldehyde | 82 |
| 4-Chlorobenzaldehyde | 88 |
| 4-Methoxybenzaldehyde | 90 |
Table 1: Representative yields for the ultrasound-assisted synthesis of Schiff bases from this compound and various substituted benzaldehydes.[5]
Figure 1: General workflow for Schiff base formation.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines.[6] This reaction involves the in-situ formation of an imine from an amine and a carbonyl compound, which is then reduced to the corresponding amine. Common reducing agents include sodium borohydride and its derivatives.[7] this compound can be used as the amine component to react with a variety of aldehydes and ketones to furnish N-substituted this compound derivatives.
This protocol outlines a general procedure for the reductive amination of a ketone with this compound using sodium borohydride.[8]
Materials:
-
This compound
-
Ketone (e.g., acetophenone)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the ketone (1 mmol) and this compound (1 mmol) in 2 mL of methanol, add a catalytic amount of a weak acid (e.g., a few crystals of p-toluenesulfonic acid) to facilitate imine formation.
-
Stir the mixture at room temperature for 5 minutes.
-
Carefully add sodium borohydride (1 mmol) portion-wise to the mixture.
-
Monitor the reaction by TLC.
-
After completion, add 10 mL of water and extract the mixture with dichloromethane (2 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
| Ketone | Product Yield (%) |
| Acetophenone | 85-92 |
| Cyclohexanone | 88-95 |
| Phenylacetone | 82-90 |
Table 2: Representative yields for the reductive amination of ketones with this compound.[8]
Figure 2: Workflow for the reductive amination process.
Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid synthesis of α-acylamino amides, which are valuable as peptide mimetics.[9][10] The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can serve as the amine component, enabling the incorporation of the 4-hydroxybenzyl moiety into the resulting peptide-like structures.[11] These reactions are often high-yielding and can be performed under mild conditions, sometimes even in water or without a solvent.[12][13]
This protocol provides a general method for the Ugi-4CR using this compound.[12]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Carboxylic acid (e.g., benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol or water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
10% Hydrochloric acid solution
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), this compound (1 mmol), and the carboxylic acid (1 mmol) in 5 mL of methanol or water.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the isocyanide (1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with saturated sodium bicarbonate solution (15 mL) and extract with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with 10% HCl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| Benzaldehyde | Benzoic acid | tert-Butyl isocyanide | Water | 70-85 |
| Benzaldehyde | Benzoic acid | tert-Butyl isocyanide | Methanol | 75-90 |
| Benzaldehyde | Acetic acid | Cyclohexyl isocyanide | Methanol | 72-88 |
Table 3: Representative yields for the Ugi-4CR with this compound under different conditions.[12][13]
Figure 3: Simplified mechanistic pathway of the Ugi reaction.
Conclusion
This compound is a readily available and highly useful reagent in organic synthesis. Its bifunctional nature allows for its participation in a variety of important chemical transformations, leading to the synthesis of a wide range of valuable compounds. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors, from the construction of simple building blocks to the development of complex, biologically active molecules. The adaptability of these reactions to green chemistry principles, such as the use of ultrasound and environmentally benign solvents, further enhances the appeal of this compound as a modern synthetic tool.
References
- 1. Ultrasound-assisted diastereoselective green synthesis of spiro-fused-γ-lactams functionalized with an amide bond heterocyclic bioisostere via the Ugi azide/domino process coupled strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles [mdpi.com]
- 3. Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. research.vu.nl [research.vu.nl]
- 11. air.unimi.it [air.unimi.it]
- 12. sciepub.com [sciepub.com]
- 13. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]
Application Notes and Protocols for Studying the Reaction of 4-Hydroxybenzylamine with Bovine Serum Amine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine serum amine oxidase (BSAO) is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, including biogenic amines and xenobiotics. The reaction with 4-hydroxybenzylamine, a substituted aromatic amine, is of interest for understanding the enzyme's substrate specificity, catalytic mechanism, and for the development of potential inhibitors or pro-drugs activated by BSAO. This document provides a detailed experimental setup and protocols for studying this reaction, including kinetic analysis and investigation of the downstream cellular effects of the reaction products.
The enzymatic reaction proceeds as follows:
This compound + O₂ + H₂O --(BSAO)--> 4-Hydroxybenzaldehyde + NH₃ + H₂O₂
The products of this reaction, 4-hydroxybenzaldehyde and hydrogen peroxide, are biologically active molecules that can elicit cellular responses, making the study of this reaction relevant to toxicology and pharmacology.
Data Presentation
Table 1: Kinetic Parameters for the Oxidation of Benzylamine Derivatives by Amine Oxidases
| Substrate | Enzyme | K_m (µM) | V_max (nmol/mg protein/h) | Rate Constants (s⁻¹) | Method |
| Benzylamine | Porcine Aortic Smooth Muscle Benzylamine Oxidase | 5.1 | 89 | Not Reported | Radiochemical Assay |
| p-Hydroxybenzylamine | Bovine Serum Amine Oxidase | Not explicitly reported | Not explicitly reported | k_obs (Schiff base formation) ≈ 15 s⁻¹; k_red (enzyme reduction) ≈ 7 s⁻¹ | Anaerobic Stopped-Flow Spectroscopy |
Note: The K_m and V_max values for benzylamine with porcine aortic smooth muscle benzylamine oxidase are provided as a reference for a structurally similar substrate and enzyme. The rate constants for p-hydroxybenzylamine with BSAO are approximate values for intermediate steps in the catalytic cycle as determined by stopped-flow spectroscopy.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (K_m and V_max) using UV-Visible Spectrophotometry
This protocol describes a continuous spectrophotometric assay to determine the Michaelis-Menten constants (K_m and V_max) for the reaction of this compound with BSAO. The assay monitors the increase in absorbance resulting from the formation of 4-hydroxybenzaldehyde.
Materials:
-
Bovine Serum Amine Oxidase (BSAO), purified
-
This compound hydrochloride
-
Potassium phosphate buffer (0.1 M, pH 7.2)
-
UV-Visible Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BSAO in potassium phosphate buffer. The final concentration in the assay will typically be in the nanomolar range.
-
Prepare a series of this compound solutions of varying concentrations in potassium phosphate buffer.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to monitor the absorbance change at the wavelength of maximum absorbance for 4-hydroxybenzaldehyde (approximately 285 nm).
-
Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25°C).
-
To a quartz cuvette, add the potassium phosphate buffer and the BSAO solution.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 4-hydroxybenzaldehyde.
-
Repeat the assay for each concentration of this compound.
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the values of K_m and V_max. Alternatively, use a linearized plot such as the Lineweaver-Burk plot.
-
Protocol 2: Analysis of Reaction Intermediates using Stopped-Flow Spectroscopy
This protocol is adapted from studies on the reaction of para-substituted benzylamines with BSAO and is suitable for observing pre-steady-state kinetics and reaction intermediates.
Materials:
-
Stopped-flow spectrophotometer
-
Bovine Serum Amine Oxidase (BSAO), purified
-
This compound hydrochloride
-
Anaerobic buffer (e.g., potassium phosphate buffer, pH 7.2, deoxygenated by bubbling with argon)
-
Glucose oxidase and glucose (for oxygen scavenging)
Procedure:
-
Anaerobic Sample Preparation:
-
Prepare solutions of BSAO and this compound in the anaerobic buffer.
-
To ensure anaerobic conditions, add glucose and a catalytic amount of glucose oxidase to the enzyme solution to scavenge any residual oxygen.
-
-
Stopped-Flow Measurement:
-
Load the BSAO solution and the this compound solution into the separate syringes of the stopped-flow instrument.
-
Rapidly mix the two solutions and monitor the absorbance changes over a short time scale (milliseconds to seconds) at multiple wavelengths (e.g., 300-540 nm) to detect the formation and decay of intermediates.
-
-
Data Analysis:
-
Analyze the kinetic traces at specific wavelengths corresponding to the expected intermediates (e.g., enzyme-substrate Schiff base, quinonoid species).
-
Fit the absorbance changes over time to exponential equations to determine the observed rate constants (k_obs) for the formation and decay of each intermediate.
-
Protocol 3: Product Identification and Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of the substrate (this compound) and the product (4-hydroxybenzaldehyde).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like phosphoric acid for better peak shape)
-
This compound and 4-hydroxybenzaldehyde standards
-
Reaction quenching solution (e.g., perchloric acid)
Procedure:
-
Reaction Setup and Quenching:
-
Set up the enzymatic reaction as described in Protocol 1.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Elute the compounds using the chosen mobile phase and monitor the absorbance at a suitable wavelength (e.g., 280 nm).
-
Identify the peaks for this compound and 4-hydroxybenzaldehyde by comparing their retention times with those of the standards.
-
-
Quantification:
-
Generate a standard curve for both the substrate and the product by injecting known concentrations.
-
Quantify the amount of substrate consumed and product formed in the enzymatic reaction by integrating the peak areas and comparing them to the standard curves.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxybenzylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Reductive Amination of 4-Hydroxybenzaldehyde: This is a widely used method involving the reaction of 4-hydroxybenzaldehyde with ammonia in the presence of a reducing agent and a catalyst, typically Raney nickel under hydrogen pressure.[1][2]
-
Reduction of 4-Hydroxybenzonitrile: This method involves the catalytic hydrogenation of 4-hydroxybenzonitrile to yield this compound.
-
Demethylation of 4-Methoxybenzylamine: This route involves the removal of the methyl group from 4-methoxybenzylamine using reagents like hydrobromic acid.[3]
Q2: What is a typical yield for the synthesis of this compound via reductive amination of 4-hydroxybenzaldehyde?
A2: Reported yields for the reductive amination of 4-hydroxybenzaldehyde are generally high, often ranging from 85% to quantitative yields under optimized conditions.[1][4]
Q3: What are the key safety precautions to consider during the synthesis?
A3: Key safety precautions include:
-
Handling pyrophoric catalysts like Raney nickel with care, usually under a solvent or water to prevent ignition upon contact with air.
-
Using a well-ventilated fume hood, especially when working with ammonia and flammable solvents like ethanol and methanol.
-
Managing hydrogen gas safely when performing catalytic hydrogenations, ensuring proper equipment and procedures to prevent leaks and potential explosions.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.
Troubleshooting Guide
Low Yield
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. - Extend Reaction Time: If the reaction is sluggish, consider increasing the reaction time.[5] - Increase Temperature: Cautiously increase the reaction temperature within the limits of solvent and reagent stability. |
| Catalyst Deactivation | - Use Fresh Catalyst: Ensure the Raney nickel or other catalyst is active. Raney nickel can deactivate over time or upon exposure to air.[6][7] - Optimize Catalyst Loading: Increasing the catalyst loading may improve the reaction rate and yield.[8] - Ensure Proper Activation: Follow the correct procedure for activating the catalyst if required. |
| Insufficient Hydrogen Pressure | - Check for Leaks: Ensure the hydrogenation apparatus is properly sealed and maintaining the desired pressure. - Increase Hydrogen Pressure: Higher hydrogen pressure can sometimes improve the rate of reduction.[6] |
| Suboptimal Ammonia Concentration | - Saturate the Solution: Ensure the reaction solvent (e.g., ethanol) is saturated with ammonia as specified in the protocol.[2] Insufficient ammonia can lead to incomplete imine formation. |
| Mechanical Losses During Workup | - Careful Transfers: Be meticulous during product isolation and purification to minimize loss of material. - Optimize Purification: Ensure the chosen recrystallization or chromatography conditions are suitable for maximizing product recovery. |
Presence of Impurities
Problem: The final product is contaminated with byproducts.
| Potential Cause | Troubleshooting Steps |
| Formation of Secondary and Tertiary Amines | - Use Excess Ammonia: A high concentration of ammonia can help to suppress the formation of secondary and tertiary amines by favoring the reaction of the intermediate imine with ammonia over the product amine.[9][10] - Control Reaction Temperature: Higher temperatures can sometimes promote the formation of side products. |
| Unreacted Starting Material (4-Hydroxybenzaldehyde) | - Ensure Complete Imine Formation: Allow sufficient time for the imine to form before proceeding with the reduction. - Use an Efficient Reducing Agent: Ensure the reducing agent is active and used in a sufficient stoichiometric amount. |
| Formation of 4-Hydroxybenzyl alcohol | - Selective Reducing Agent: This can occur if the reducing agent directly reduces the aldehyde before imine formation. Using a reducing agent that is more selective for the imine, or ensuring complete imine formation before adding the reducing agent, can mitigate this. |
| Residual Catalyst | - Thorough Filtration: Filter the reaction mixture carefully through a pad of Celite or a similar filter aid to completely remove the catalyst particles.[4] |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Hydroxybenzaldehyde with Raney Nickel
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
4-Hydroxybenzaldehyde
-
Ethanol
-
Ammonia gas
-
Raney Nickel (slurry in water)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Hydrogen gas
-
Activated charcoal
-
Diethyl ether
Procedure:
-
Cool 500 ml of ethanol to 10°C in a suitable autoclave.
-
Bubble ammonia gas through the cold ethanol until the solution is saturated.
-
Carefully add 122.1 g (1 mole) of 4-hydroxybenzaldehyde to the ethanolic ammonia solution.
-
Add 20 g of Raney nickel (weighed as a slurry, with excess water decanted).
-
Add 0.1 ml of concentrated sulfuric acid.
-
Seal the autoclave and pressurize with hydrogen to 100 atmospheres.
-
Stir the mixture at room temperature for 6 hours, maintaining the hydrogen pressure.
-
After the reaction is complete, carefully release the pressure.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Add activated charcoal to the filtrate and heat to boiling.
-
Filter the hot solution to remove the charcoal.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid residue from a mixture of ethanol and diethyl ether to obtain pure this compound.
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Method | Catalyst/Reagent | Yield | Reference |
| 4-Hydroxybenzaldehyde | Reductive Amination | Raney Nickel, H₂, NH₃ | 85% | [1][2] |
| 4-Hydroxybenzaldehyde | Reductive Amination | Raney Nickel, H₂, NH₃ | Quantitative | [4] |
| 4-Methoxybenzylamine | Demethylation | Hydrobromic Acid | Not specified | [3] |
| 4-Hydroxybenzonitrile | Catalytic Hydrogenation | Not specified | Not specified | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound | 696-60-6 [amp.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pp.bme.hu [pp.bme.hu]
Side reactions and byproducts in 4-Hydroxybenzylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxybenzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
Reductive Amination of 4-Hydroxybenzaldehyde: This is a widely used one-pot reaction where 4-hydroxybenzaldehyde is reacted with ammonia in the presence of a reducing agent.
-
Reduction of 4-Hydroxybenzonitrile: This method involves the chemical reduction of the nitrile group of 4-hydroxybenzonitrile to an amine.
-
Gabriel Synthesis: This multi-step method involves the reaction of potassium phthalimide with a 4-hydroxybenzyl halide, followed by hydrazinolysis to release the primary amine.
Q2: What are the typical yields I can expect for this compound synthesis?
A2: Yields are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. The following table summarizes typical reported yields for different methods.
| Synthesis Method | Starting Material | Typical Product Yield | Reference |
| Reductive Amination | 4-Hydroxybenzaldehyde | 85% - Quantitative | [1][2] |
| Demethylation | 4-Methoxybenzylamine | 92.5% | [3] |
Q3: My this compound product is discolored. What could be the cause?
A3: this compound and its precursors, particularly those with a phenolic hydroxyl group, can be susceptible to oxidation, which can lead to the formation of colored impurities. Ensure that reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and that solvents are appropriately degassed. Storage of the final product should be under an inert atmosphere and protected from light.
Q4: How can I purify my crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol and ether has been reported to be an effective solvent system for recrystallization[1]. Another reported method involves adjusting the pH of an aqueous solution of the product to 9-10 with hydrochloric acid to induce crystallization, followed by washing and vacuum drying[3].
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound, focusing on side reactions and byproduct formation for the most common synthetic routes.
Method 1: Reductive Amination of 4-Hydroxybenzaldehyde
This method is popular due to its directness. However, it is prone to over-alkylation, leading to the formation of secondary and tertiary amines.
Problem: Low Yield and Presence of a Major Impurity
Symptoms:
-
The yield of this compound is significantly lower than expected.
-
Characterization (e.g., NMR, MS) of the crude product shows the presence of a significant byproduct with a higher molecular weight.
Possible Cause: Formation of Bis(4-hydroxybenzyl)amine
The primary amine product, this compound, is nucleophilic and can react with the starting aldehyde, 4-hydroxybenzaldehyde, to form an imine intermediate. Subsequent reduction of this imine leads to the formation of the secondary amine, bis(4-hydroxybenzyl)amine.
Troubleshooting Steps:
-
Increase the Excess of Ammonia: Using a large excess of ammonia can help to outcompete the primary amine product in the reaction with the aldehyde, thereby minimizing the formation of the secondary amine byproduct[4].
-
Control the Reaction Temperature: Lowering the reaction temperature may favor the desired reaction pathway and reduce the rate of the side reaction.
-
Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to maintain a low concentration of the primary amine product at any given time, reducing the likelihood of it reacting with the starting aldehyde.
Experimental Protocol: Reductive Amination of 4-Hydroxybenzaldehyde
To a solution of 4-hydroxybenzaldehyde (10 g, 81.9 mmol) in methanol (45 mL), Raney nickel (3 g) and a 7N aqueous ammonia solution (45 mL) are added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 21 hours. After the reaction, the catalyst is removed by filtration through a Celite pad. The filtrate is then concentrated to yield this compound[2].
Logical Workflow for Troubleshooting Reductive Amination
Method 2: Reduction of 4-Hydroxybenzonitrile
The reduction of the nitrile group is another common route. Similar to reductive amination, the formation of secondary and tertiary amines can be a significant side reaction.
Problem: Formation of Multiple Amine Byproducts
Symptoms:
-
The crude product is a mixture of primary, secondary, and potentially tertiary amines.
-
Purification by simple crystallization is difficult due to the presence of multiple, closely related byproducts.
Possible Cause: Condensation Reactions
The intermediate imine formed during the reduction can react with the primary amine product, leading to the formation of secondary amines. Further reaction can lead to tertiary amines.
Troubleshooting Steps:
-
Choice of Catalyst and Reaction Conditions: The choice of catalyst and solvent can significantly influence the selectivity of the reduction. For the hydrogenation of 4-hydroxybenzyl cyanide, a Pd/C catalyst has been used, and the formation of secondary and tertiary amines was identified[5]. Experimenting with different catalysts (e.g., Raney nickel, rhodium) and optimizing reaction conditions (temperature, pressure) can improve the selectivity for the primary amine.
-
Acidic Additives: In some cases, the addition of an acid can suppress the formation of secondary amines by protonating the primary amine product, making it less nucleophilic.
Signaling Pathway of Byproduct Formation in Nitrile Reduction
Method 3: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines that avoids over-alkylation. However, it has its own set of challenges.
Problem: Low Yield and Difficulty in Product Isolation
Symptoms:
-
The final yield of this compound is low.
-
A significant amount of a white, high-melting solid is present in the crude product, making purification difficult.
Possible Cause: Incomplete Reaction and Phthalhydrazide Byproduct
The Gabriel synthesis involves two main steps: N-alkylation of phthalimide and subsequent cleavage to release the amine. Incomplete reaction in either step will lower the yield. The cleavage step, typically using hydrazine, produces phthalhydrazide as a byproduct, which is often a sparingly soluble solid and can be challenging to separate from the desired product[6][7].
Troubleshooting Steps:
-
Ensure Complete N-Alkylation: Use a suitable polar aprotic solvent like DMF to ensure the solubility of the phthalimide salt and the 4-hydroxybenzyl halide. Monitor the reaction by TLC to ensure complete consumption of the starting materials.
-
Optimize Cleavage Conditions: The reaction with hydrazine (Ing-Manske procedure) is a common method for cleavage[6]. Ensure that a sufficient excess of hydrazine is used and that the reaction goes to completion.
-
Effective Removal of Phthalhydrazide: Phthalhydrazide is a solid precipitate. After the reaction, it can be removed by filtration. However, some of the desired amine may be trapped in the precipitate. Thorough washing of the filter cake with a suitable solvent is crucial. Acid-base extraction can also be employed to separate the basic amine product from the neutral phthalhydrazide byproduct.
Experimental Workflow for Gabriel Synthesis
References
- 1. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. The role of non-covalent interactions in this compound macrocyclisation: computational and synthetic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Hydroxybenzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Hydroxybenzylamine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure successful purification in your laboratory experiments.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference during experimental planning.
| Property | Value | Citations |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [2] |
| Melting Point | 123-128 °C | [3] |
| Boiling Point | 262.4 ± 15.0 °C (Predicted) | [3] |
| Appearance | Off-white to pale yellow or light green solid/powder | [4][5] |
| Solubility | Slightly soluble in DMSO and water (especially when heated) | [3] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a solvent mixture like ethanol and ether is a widely cited method.[4] Column chromatography can also be employed for more challenging separations.
Q2: What are the potential impurities in a synthesis of this compound?
A2: Common impurities can include unreacted starting materials such as 4-hydroxybenzaldehyde, by-products from the reduction reaction, and potential oxidation or degradation products of this compound itself. The product can sometimes have a yellow or light green color, indicating the presence of impurities.[4]
Q3: How should I store purified this compound to maintain its purity?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (such as nitrogen or argon) at a refrigerated temperature of 2-8°C.[3] This helps to prevent oxidation and degradation over time.
Q4: Is this compound susceptible to oxidation?
A4: Yes, like many phenolic compounds and aromatic amines, this compound can be susceptible to oxidation, which may result in discoloration of the material. Proper storage under an inert atmosphere is crucial to minimize this.
Q5: What safety precautions should I take when handling this compound?
A5: this compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a known synthetic procedure for this compound.[4]
Objective: To purify crude this compound by recrystallization using an ethanol/ether solvent system.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Heat the solution gently to ensure all the solid dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and boil the solution for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once the solution has cooled, slowly add diethyl ether until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool down slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Purification Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution cooled too quickly. | Reheat the solution to dissolve the solid and allow it to cool more slowly. Covering the flask with a watch glass can help to slow down the cooling process. | |
| Product "oils out" instead of forming crystals. | The melting point of the solid is lower than the boiling point of the solvent. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Adding a seed crystal of pure this compound can also initiate crystallization. | |
| Low recovery of the purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Premature crystallization during hot filtration. | Use a heated funnel or keep the solution hot during the filtration step. Pre-warm the filtration apparatus. | |
| Crystals are colored. | Colored impurities are present. | Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound streaks or shows significant tailing on a silica gel column. | Strong interaction between the basic amine group of this compound and the acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to compete for the active sites on the silica gel. Alternatively, use a deactivated or basic stationary phase like alumina. |
| Poor separation of this compound from polar impurities. | The chosen eluent system is not optimal. | Systematically vary the polarity of the mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation. |
| Compound does not elute from the column. | The eluent is not polar enough to displace the highly polar this compound from the stationary phase. | Increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol or even a small percentage of aqueous ammonia in an organic solvent might be necessary. |
| Product appears to be degrading on the column. | This compound is sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by pre-washing the column with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. |
Visualized Workflows and Logic
References
Technical Support Center: Optimizing 4-Hydroxybenzylamine Macrocyclization
Welcome to the technical support center for the optimization of reaction conditions for 4-hydroxybenzylamine macrocyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of macrocycles containing the this compound moiety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions.
FAQ 1: Low or No Yield of the Desired Macrocycle
Question: I am getting a very low yield of my target macrocycle, or none at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in macrocyclization is a common issue that can stem from several factors. The primary competing reaction is intermolecular polymerization or oligomerization. Here’s a systematic guide to troubleshooting this problem:
Potential Causes & Solutions:
-
Concentration is too high: The fundamental principle for favoring intramolecular cyclization over intermolecular reactions is the use of high-dilution conditions.[1][2]
-
Solution: Ensure your reaction concentration is sufficiently low, typically in the range of 1-10 mM. For highly flexible linear precursors, concentrations as low as 0.1-1 mM may be necessary. Consider using a syringe pump for the slow addition of the linear precursor to the reaction vessel to maintain a pseudo-high dilution environment.[2]
-
-
Inefficient Activation of Carboxylic Acid: For macrolactamization (amide bond formation), incomplete activation of the carboxylic acid will prevent cyclization.
-
Solution:
-
Choice of Coupling Reagent: Employ highly efficient coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly used and effective.[3] PyBOP and other phosphonium-based reagents are also excellent choices.[3]
-
Stoichiometry: Use a slight excess of the coupling reagent (e.g., 1.1-1.5 equivalents) to ensure complete activation.
-
Reaction Time: Allow sufficient time for the activation and cyclization to occur. Monitor the reaction progress by LC-MS.
-
-
-
Unfavorable Conformation of the Linear Precursor: The linear peptide may adopt a conformation that does not bring the reactive ends into proximity, thus disfavoring cyclization.[2]
-
Solution:
-
Solvent Choice: The solvent can significantly influence the conformation of the peptide. Polar aprotic solvents like DMF, dioxane, and pyridine can promote the formation of pre-organized structures through hydrogen bonding.[4] For the macrocyclization of this compound with formaldehyde, DMF has been shown to give the highest yield.
-
Turn-Inducing Residues: If designing a peptide, incorporate turn-inducing residues like proline or D-amino acids near the cyclization site to pre-organize the backbone.
-
-
-
Side Reactions: The unprotected phenolic hydroxyl group of this compound can potentially undergo side reactions.
-
Solution: Consider protecting the phenol group. A tert-butyl (tBu) ether is a common choice as it is stable to many reaction conditions and can be removed with strong acid (e.g., TFA) during final deprotection.
-
Below is a troubleshooting workflow for low yield issues:
FAQ 2: High Levels of Oligomerization
Question: My main products are linear dimers and other oligomers instead of the desired macrocycle. How can I suppress this?
Answer:
The formation of oligomers is a clear indication that intermolecular reactions are kinetically favored over the intramolecular cyclization. This is a classic challenge in macrocyclization.
Primary Cause & Solution:
-
High Effective Concentration: As with low yield, the most probable cause is that the concentration of the reactive linear precursor is too high.
-
Solution: The most effective strategy is to employ high-dilution conditions. A practical approach is the use of a syringe pump to slowly add a solution of the linear precursor to a larger volume of solvent containing the other reagents. This ensures that the concentration of the uncyclized peptide is always extremely low, thereby minimizing the chance of two molecules reacting with each other.
-
Below is a logical diagram illustrating the principle of high dilution:
FAQ 3: What is the Optimal Temperature for the Macrocyclization Reaction?
Question: Should I be heating my reaction? What is the effect of temperature on the macrocyclization yield?
Answer:
The effect of temperature on macrocyclization is not always straightforward and depends on the specific reaction.
-
For Entropically Challenged Reactions: Macrocyclization is an entropically disfavored process. For larger, flexible macrocycles where ring strain is not a major issue, simply increasing the temperature may not significantly increase the reaction rate and could even promote side reactions.
-
For Enthalpically Challenged Reactions: For the formation of smaller, strained macrocycles, a higher temperature may be necessary to overcome the activation energy barrier associated with ring strain.
-
General Recommendation: For most peptide macrocyclizations, starting at room temperature is advisable. If the reaction is slow, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. However, excessively high temperatures can lead to degradation of the peptide or coupling reagents, and may also cause epimerization at the chiral centers.
Temperature Optimization Experiment:
To determine the optimal temperature for your specific system, you can set up a series of small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C). Monitor the reactions by LC-MS at regular intervals to determine the rate of macrocycle formation and the appearance of any degradation products.
FAQ 4: How Do I Purify the Macrocycle from Linear Precursors and Oligomers?
Question: My crude reaction mixture contains the desired macrocycle along with unreacted linear peptide and some oligomers. What is the best way to purify my product?
Answer:
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying cyclic peptides from their linear and oligomeric counterparts.
General Protocol:
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
-
Gradient: A linear gradient of increasing Solvent B is used to elute the components. Typically, the cyclic peptide is more hydrophobic than its linear precursor and will therefore have a longer retention time. Oligomers are generally even more hydrophobic and will elute later.
-
Detection: Monitor the elution profile at 210-220 nm, which corresponds to the absorbance of the peptide backbone.
-
Fraction Collection & Analysis: Collect fractions corresponding to the peaks and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure macrocycle.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.
Data Presentation
The following table summarizes the yield of a 12-atom azacyclophane from the reaction of this compound with formaldehyde in different solvents at room temperature. This data highlights the significant impact of the solvent on the reaction outcome.
| Solvent | Yield (%) | Melting Point (°C) |
| Ethanol | 52 | 190-192 |
| Dioxane | 55 | 190-192 |
| DMF | 61 | 190-192 |
| Acetonitrile | 59 | 190-192 |
Data sourced from RSC Advances, 2024, 14, 3691-3697.
Experimental Protocols
Protocol 1: Macrocyclization of this compound with Formaldehyde
This protocol is adapted from a published procedure and describes the synthesis of a 12-atom azacyclophane.
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Solvent (DMF is recommended for highest yield)
-
Dichloromethane
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of this compound (e.g., 500 mg, 4 mmol) in the chosen solvent (10 mL).
-
Add formaldehyde (37%, 5 mL) to the this compound solution.
-
Keep the mixture at room temperature without stirring for 24 hours.
-
After 24 hours, add distilled water (15 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 5 mL).
-
Combine the organic phases and wash with water (3 x 5 mL).
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, though in some cases the product may precipitate and can be collected by filtration.
Protocol 2: General High-Dilution Macrolactamization of a this compound-Containing Peptide
This is a general protocol for the head-to-tail cyclization of a linear peptide containing this compound, where the phenolic group is protected.
Materials:
-
Fully protected linear peptide with a free N-terminal amine and a free C-terminal carboxylic acid. The phenol of the this compound residue should be protected (e.g., as a tBu ether).
-
HATU
-
Diisopropylethylamine (DIPEA)
-
High-purity, anhydrous DMF
-
Syringe pump
-
High-stirring reaction vessel
Procedure:
-
Prepare Solutions:
-
Solution A: In a flask, dissolve the linear peptide precursor in DMF to a concentration of approximately 5-10 mM.
-
Solution B: In a separate flask, dissolve HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in a large volume of DMF. The volume should be such that the final concentration of the peptide after addition will be around 1 mM.
-
-
Set up the Reaction:
-
Place the flask containing Solution B in a water bath at room temperature and stir vigorously.
-
Load Solution A into a syringe and place it on a syringe pump.
-
-
Slow Addition:
-
Slowly add Solution A to Solution B via the syringe pump over a period of 4-8 hours. A slow addition rate is crucial to maintain high-dilution conditions.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours at room temperature.
-
Take a small aliquot of the reaction mixture, quench it with a few drops of water, and analyze by LC-MS to monitor the disappearance of the linear precursor and the formation of the cyclic product.
-
-
Work-up:
-
Once the reaction is complete, remove the DMF under high vacuum.
-
Redissolve the crude residue in a suitable solvent system (e.g., ACN/water) for purification.
-
-
Purification:
-
Purify the crude macrocycle by preparative RP-HPLC as described in FAQ 4.
-
-
Deprotection:
-
After purification, treat the protected macrocycle with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to remove the side-chain protecting groups, including the tBu group from the this compound phenol.
-
-
Final Purification and Isolation:
-
Purify the deprotected macrocycle by RP-HPLC and isolate the final product by lyophilization.
-
Below is a diagram of the experimental workflow for high-dilution macrocyclization:
References
Preventing degradation of 4-Hydroxybenzylamine during storage
This technical support center provides guidance on the proper storage and handling of 4-Hydroxybenzylamine to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation of this compound can be identified by several observable changes. A noticeable color change from its typical off-white or pale yellow to a darker yellow or brown hue is a primary indicator. Additionally, a decrease in purity, which can be quantified by analytical techniques such as High-Performance Liquid Chromatography (HPLC), signifies degradation. Inconsistent experimental results, such as reduced biological activity or the appearance of unexpected side products in a reaction, can also be symptomatic of a degraded starting material.
Q2: What are the main factors that contribute to the degradation of this compound?
A2: The principal factors leading to the degradation of this compound are exposure to oxygen, light, and elevated temperatures. The presence of the phenolic hydroxyl group and the benzylic amine group makes the molecule susceptible to oxidation. It is also a reactive compound that can be sensitive to environmental conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2°C and 8°C.[1][2] The compound should be stored under an inert gas atmosphere, such as nitrogen or argon, to minimize the risk of oxidation.[2] It is also advisable to protect it from light by using an opaque or amber-colored container.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the degradation of this compound in your experiments.
| Issue | Possible Cause | Recommended Action |
| Inconsistent Assay Results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Verify the purity of the solid compound using HPLC before preparing solutions. |
| Unexpected Peaks in HPLC/LC-MS | Presence of degradation products. | Review storage conditions of the solid compound and solutions. Implement stricter inert atmosphere and light protection protocols. Characterize the unexpected peaks to identify potential degradation products. |
| Color Change of Solid Compound | Oxidation or exposure to light. | Discard the discolored compound. Ensure future batches are stored under an inert atmosphere and protected from light. |
| Reduced Product Yield in Synthesis | Use of degraded this compound as a reactant. | Confirm the purity of the this compound before starting the synthesis. If necessary, purify the compound by recrystallization. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol outlines a general method for determining the purity of a this compound sample.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable buffer)
- C18 reverse-phase HPLC column
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient could be 5-95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 220 nm and 275 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Integrate the peak areas of all components in the chromatogram.
- Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Recrystallization for Purification of this compound
If degradation is suspected, recrystallization can be used to purify the compound.
1. Materials:
- Degraded this compound
- Ethanol
- Diethyl ether
- Heating mantle or water bath
- Ice bath
- Filtration apparatus
2. Procedure:
- Dissolve the this compound in a minimal amount of hot ethanol.
- If the solution is colored, add a small amount of activated charcoal and heat for a short period.
- Filter the hot solution to remove the activated charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature.
- Induce crystallization by adding diethyl ether until the solution becomes slightly cloudy.
- Cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/ether mixture.
- Dry the purified crystals under vacuum.
Visualizing Degradation and Prevention
Logical Workflow for Handling this compound
Caption: Workflow for handling and troubleshooting this compound.
Potential Degradation Pathway: Oxidation
Caption: Simplified potential oxidative degradation pathway of this compound.
References
Troubleshooting low solubility issues of 4-Hydroxybenzylamine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxybenzylamine derivatives and facing challenges with their solubility.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have low aqueous solubility?
A1: this compound and its derivatives often exhibit low aqueous solubility due to a combination of factors inherent to their chemical structure. The presence of the aromatic benzyl group contributes to the molecule's hydrophobicity. While the hydroxyl (-OH) and amino (-NH2) groups are polar and capable of hydrogen bonding, the overall solubility is often dominated by the nonpolar aromatic ring, especially in derivatives with increased lipophilicity.
Q2: What are the initial signs of solubility issues in my experiments?
A2: Common indicators of low solubility include:
-
Visible Precipitation: Cloudiness, turbidity, or the formation of solid particles in your solution after adding the compound.
-
Inconsistent Results: High variability in data from replicate experiments.
-
Low Bioactivity: The compound appears less active than expected in cell-based or biochemical assays, which could be due to it not being fully dissolved at the tested concentration.
-
Crystallization upon Storage: The compound crystallizes out of solution, especially when stored at lower temperatures.
Q3: In which common laboratory solvents is this compound soluble?
A3: this compound has limited solubility in water, especially at room temperature, though solubility increases with heating.[1][2] It is slightly soluble in DMSO.[1][2] It is reported to be soluble in dichloromethane and methanol.[3] For its derivatives, the solubility will vary based on the nature of the substituents.
Troubleshooting Low Solubility
Issue 1: Compound precipitates when preparing an aqueous stock solution.
This is a common challenge for hydrophobic compounds. Here’s a systematic approach to troubleshoot this issue:
Caption: Simplified EGFR signaling pathway and the potential point of inhibition by this compound derivatives.
References
Technical Support Center: Enhancing the Reactivity of 4-Hydroxybenzylamine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing 4-Hydroxybenzylamine in various chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and modification of this compound, offering potential solutions and preventative measures.
Acylation Reactions
Question: My N-acylation of this compound is giving a low yield. What are the possible causes and solutions?
Answer:
Low yields in N-acylation reactions of this compound can stem from several factors. Here's a troubleshooting guide:
-
Issue: Competing O-acylation. The phenolic hydroxyl group can also be acylated, leading to a mixture of N-acylated, O-acylated, and di-acylated products, thus reducing the yield of the desired N-acyl product.
-
Solution:
-
Choice of Reagents and Conditions: Using a less reactive acylating agent or performing the reaction under milder, controlled conditions can favor N-acylation. For instance, using acetic anhydride with a buffer like sodium acetate in an aqueous medium is a standard method for selective N-acetylation of aminophenols[1].
-
Protecting Groups: Consider protecting the hydroxyl group with a suitable protecting group that is stable under the acylation conditions and can be selectively removed later.
-
-
-
Issue: Poor Solubility of Starting Material. this compound has limited solubility in some organic solvents, which can hinder the reaction rate.
-
Solution:
-
Solvent Selection: Employ a solvent system in which both the this compound and the acylating agent are soluble. Protic solvents or a mixture of solvents may be necessary.
-
-
-
Issue: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup[2].
-
Reaction Time and Temperature: The reaction time may need to be extended, or the temperature might need to be moderately increased. However, be cautious as harsh conditions can lead to side products.
-
-
-
Issue: Product Precipitation. The N-acylated product may precipitate out of the solution, which can sometimes coat the starting material and prevent further reaction.
-
Solution:
-
Vigorous Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Solvent Adjustment: If precipitation is an issue, a co-solvent can be added to improve the solubility of the product.
-
-
Alkylation Reactions
Question: I am attempting to perform a selective N-alkylation of this compound but am getting a mixture of N-alkylated, O-alkylated, and N,N-dialkylated products. How can I improve the selectivity?
Answer:
Achieving selective N-alkylation in the presence of a phenolic hydroxyl group is a common challenge. Here are some strategies to enhance selectivity:
-
Issue: O-Alkylation Competition. The phenoxide anion is a potent nucleophile and can compete with the amine for the alkylating agent.
-
Solution:
-
pH Control: Carefully controlling the pH of the reaction is crucial. Under basic conditions, the phenolic proton is abstracted, favoring O-alkylation. Using a milder base or a stoichiometric amount of base can help to minimize phenoxide formation.
-
Protecting Group Strategy: The most reliable method is to protect the hydroxyl group before performing the N-alkylation. A variety of protecting groups for phenols are available that are stable to the conditions of N-alkylation[3].
-
-
-
Issue: Overalkylation (N,N-dialkylation). The secondary amine formed after the initial N-alkylation can be more nucleophilic than the starting primary amine, leading to a second alkylation.
-
Solution:
-
Stoichiometry Control: Using a stoichiometric amount or a slight excess of the amine relative to the alkylating agent can help to minimize dialkylation.
-
Reductive Amination: A more effective strategy to control mono-alkylation is through reductive amination. This involves reacting the this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the secondary amine[4]. This method inherently avoids overalkylation.
-
-
-
Issue: Choice of Alkylating Agent and Catalyst. The nature of the alkylating agent and the catalyst can influence the reaction's selectivity.
-
Solution:
-
Borrowing Hydrogen Strategy: Employing a "borrowing hydrogen" or "hydrogen autotransfer" strategy with an alcohol as the alkylating agent and a suitable transition metal catalyst (e.g., Ru-based) can provide high selectivity for N-alkylation[5][6]. This method is atom-economical and often proceeds under mild conditions.
-
-
Reductive Amination
Question: My reductive amination of this compound with an aldehyde/ketone is incomplete, and I observe unreacted starting materials and the intermediate imine. What can I do to drive the reaction to completion?
Answer:
Incomplete reductive amination can be frustrating. Here are some common causes and their solutions:
-
Issue: Inefficient Imine Formation. The initial formation of the imine is a reversible equilibrium and may not be favored under the reaction conditions.
-
Solution:
-
pH Adjustment: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate this step. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic[4].
-
Water Removal: The formation of an imine produces water. Removing this water (e.g., using molecular sieves) can drive the equilibrium towards the imine.
-
-
-
Issue: Inactive Reducing Agent. The reducing agent may have decomposed or is not suitable for the specific substrate or conditions.
-
Solution:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations as they are more selective for the protonated imine (iminium ion) over the carbonyl group of the starting aldehyde/ketone[4][7]. Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting carbonyl compound[4][8].
-
Fresh Reagents: Ensure that the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
-
-
-
Issue: Aldehyde/Ketone Reduction. The reducing agent might be reducing the starting carbonyl compound before it can form the imine.
-
Solution:
-
Staggered Addition: Allow the this compound and the carbonyl compound to stir together for a period to allow for imine formation before adding the reducing agent[4].
-
Use a Selective Reducing Agent: As mentioned above, NaBH₃CN or NaBH(OAc)₃ are less likely to reduce the starting aldehyde or ketone compared to NaBH₄[4].
-
-
-
Issue: Poor Solubility. The reactants may not be fully dissolved in the chosen solvent.
-
Solution:
-
Solvent Optimization: Use a solvent that effectively dissolves all reactants. Methanol is a common choice for reductive aminations using NaBH₃CN[7]. For NaBH(OAc)₃, which is water-sensitive, aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are often used.
-
-
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound to facilitate comparison of different methodologies.
Table 1: Comparison of N-Acylation Methods for Aminophenols
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Sodium Acetate | Water | Room Temp. | Not specified | High | [1] |
| Acetic Anhydride | None | Neat | Room Temp. | 8 min (for p-nitroaniline) | 91 | [2] |
| Ketene | Zinc metal | Water | 30 | 1-1.5 h | ~99 (for p-aminophenol) | [9] |
| N-protected aminoacylbenzotriazole | None | Water (Microwave) | 50 | 15-20 min | Good to Excellent | [10] |
Table 2: Comparison of N-Alkylation Methods for Aromatic Amines
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Primary Alcohols | Ru-based complex / t-BuOK | Toluene | 80-100 | 24 | Good to Excellent | [5] |
| Primary Alcohols | Pd@SiO₂ | Not specified | Not specified | Not specified | Good to Excellent | [5] |
| Alcohols | Fe-Pd bimetallic catalyst | Not specified | 120 | Not specified | Very Good | [5] |
Table 3: Reductive Amination of Aldehydes with Amines - Reducing Agent Comparison
| Reducing Agent | Typical Solvent | Key Characteristics | Reference |
| NaBH₃CN | Methanol | Selective for iminium ions over carbonyls. | [4][7] |
| NaBH(OAc)₃ | DCM, DCE | Selective for iminium ions; water-sensitive. | [4] |
| NaBH₄ | Methanol, Ethanol | Less selective; can reduce starting carbonyl. | [4][8] |
Experimental Protocols
Protocol 1: Selective N-Acetylation of this compound
This protocol is adapted from standard procedures for the acetylation of aminophenols[1].
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Acetate Trihydrate
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
-
Activated Carbon (optional)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or steam bath
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In an Erlenmeyer flask, dissolve this compound in dilute hydrochloric acid with stirring. Gentle warming may be required for complete dissolution.
-
Add a solution of sodium acetate trihydrate in deionized water to the flask.
-
Cool the mixture in an ice bath.
-
While stirring vigorously, add acetic anhydride dropwise.
-
Continue stirring in the ice bath for a specified period, during which the N-acetylated product should precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture, optionally using activated carbon to remove colored impurities.
-
Dry the purified product under vacuum.
Protocol 2: Reductive Amination of an Aldehyde with this compound using NaBH₃CN
This protocol is based on general procedures for reductive amination[4][7].
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial Acetic Acid
-
Appropriate deuterated solvent for NMR analysis
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and the aldehyde in a 1:1 molar ratio.
-
Dissolve the reactants in methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC.
-
Once imine formation is observed, add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Upon completion (as monitored by TLC), quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Perform an appropriate aqueous workup (e.g., extraction with an organic solvent like ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Logical Workflow for Optimizing N-Alkylation of this compound
The following diagram illustrates a logical workflow for the optimization of the N-alkylation of this compound with an alkyl halide. This systematic approach helps in identifying the optimal reaction conditions to maximize the yield and selectivity of the desired N-alkylated product.
Caption: A workflow for optimizing the N-alkylation of this compound.
Decision-Making for Selective Functionalization of this compound
This diagram outlines the decision-making process for achieving selective acylation or alkylation on either the amine or the hydroxyl group of this compound, primarily through the use of protecting groups.
Caption: Decision tree for selective functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from synthesized 4-Hydroxybenzylamine
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to identify and remove impurities from synthesized 4-Hydroxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities largely depend on the synthetic route. The two most common methods are reductive amination of 4-hydroxybenzaldehyde and the Gabriel synthesis.
-
From Reductive Amination:
-
Unreacted 4-hydroxybenzaldehyde: The starting material may not have fully reacted.
-
Intermediate Imine: The imine formed from the aldehyde and ammonia may be present if the reduction step is incomplete[1][2].
-
4-Hydroxybenzyl alcohol: The reducing agent (e.g., NaBH₄) can sometimes reduce the starting aldehyde to the corresponding alcohol, competing with the desired amination reaction[2][3].
-
Catalyst Residues: If a heterogeneous catalyst like Raney nickel is used, fine particles may remain in the product[4][5][6].
-
-
From Gabriel Synthesis:
-
Unreacted Alkyl Halide: The starting material (e.g., 4-(chloromethyl)phenol) may persist.
-
Phthalimide: The nitrogen source may be present if the initial alkylation is incomplete[7][8].
-
N-Alkylphthalimide Intermediate: The intermediate formed after alkylation might not be fully hydrolyzed[9].
-
Phthalhydrazide: If hydrazine is used for deprotection, this solid by-product can be challenging to separate completely[9][10].
-
Q2: My NMR spectrum shows an aldehyde peak. How do I remove unreacted 4-hydroxybenzaldehyde?
A2: Unreacted 4-hydroxybenzaldehyde is an acidic impurity (due to the phenolic hydroxyl group) and can be effectively removed using an acid-base extraction. By dissolving your crude product in an organic solvent and washing with a basic aqueous solution (like sodium bicarbonate or sodium hydroxide), the acidic aldehyde will be deprotonated and move into the aqueous layer as its water-soluble salt[11][12]. Your desired this compound, being basic, will remain in the organic layer.
Q3: I suspect there is an unreacted imine intermediate in my product from a reductive amination. How can I remove it?
A3: The presence of a residual imine indicates an incomplete reduction[1]. First, consider driving the reaction to completion by adding more reducing agent or increasing the reaction time[1]. If purification is necessary, an acid-base extraction can be effective. While both the amine product and the imine are basic, the amine is typically more basic. A carefully controlled extraction with a dilute acid might selectively protonate and extract the amine into the aqueous phase, although this can be challenging[13]. Alternatively, column chromatography is a reliable method to separate the amine from the less polar imine[14].
Q4: After my synthesis and work-up, my product is a solid, but the melting point is broad. What purification method is best?
A4: A broad melting point range indicates the presence of impurities. For solid products like this compound, recrystallization is an excellent and highly recommended purification technique[15]. A common solvent system for this compound is a mixture of ethanol and ether[4][5]. The principle is to dissolve the impure solid in a minimum amount of hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the cold solvent[15].
Q5: How can I remove the phthalhydrazide by-product from my Gabriel synthesis?
A5: Phthalhydrazide is a solid precipitate that forms during the hydrazine work-up step[9]. The primary method for its removal is filtration. After the reaction with hydrazine, the mixture can be acidified with HCl, which keeps your amine product in solution as a soluble salt while the phthalhydrazide remains a solid and can be filtered off[10].
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Loss of product during work-up; Over-alkylation. | Optimize reaction conditions (time, temperature, reagent stoichiometry); Perform careful acid-base extractions to minimize loss[11][12]; Use a protected amine like in the Gabriel synthesis to prevent over-alkylation[7]. |
| Product "oiling out" during recrystallization | Solvent choice is poor; Cooling rate is too fast; Product is too impure. | Select a solvent where the product is soluble when hot but insoluble when cold[16]; Allow the solution to cool slowly to room temperature before placing it in an ice bath[15]; First, purify by another method like acid-base extraction to remove major impurities. |
| Streaking on TLC plate during column chromatography | The amine is interacting strongly with the acidic silica gel. | Add a small amount of a competing base (e.g., 0.5-1% triethylamine) to the eluent[17]; Use a different stationary phase like basic alumina or an amine-functionalized column[14]. |
| Product appears discolored (e.g., pink or brown) | Oxidation of the phenolic hydroxyl group. | Perform the synthesis and purification under an inert atmosphere (e.g., Nitrogen or Argon); Store the final product in a dark container under inert gas[17]. |
| Fine grey/black particles in the final product | Raney nickel catalyst residue. | Ensure thorough filtration after the reaction, possibly through a pad of Celite® to remove fine particles[6]. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of this compound
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash (Optional): To remove any strongly basic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Discard the aqueous layer.
-
Extraction of Amine: Add 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The protonated this compound hydrochloride salt will move to the aqueous layer[11][18].
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Regeneration of Amine: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), while stirring until the solution becomes basic (pH > 10, check with pH paper)[11]. The free this compound will precipitate out or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution two to three times with a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization of this compound
This method purifies the solid product based on differences in solubility.
-
Solvent Selection: A mixture of ethanol and diethyl ether is a reported solvent system[4][5].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely[15].
-
Induce Crystallization: Remove the flask from the heat. Slowly add the less soluble solvent (diethyl ether) dropwise until the solution becomes slightly cloudy (turbid). If too much is added, add a few drops of hot ethanol to redissolve the solid.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation[15].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Purification Workflows and Diagrams
Caption: General purification workflow for synthesized this compound.
Caption: Logical steps of an acid-base extraction to purify an amine.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 696-60-6 [amp.chemicalbook.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 14. biotage.com [biotage.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Addressing challenges in the scale-up of 4-Hydroxybenzylamine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 4-Hydroxybenzylamine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production of this compound, categorized by the synthesis route.
Route 1: Reductive Amination of 4-Hydroxybenzaldehyde
Q1: Why is the reaction showing low conversion of 4-hydroxybenzaldehyde at a larger scale?
A1: Several factors can contribute to low conversion during the scale-up of reductive amination:
-
Inefficient Mixing: Inadequate agitation in a larger reactor can lead to poor contact between the reactants (4-hydroxybenzaldehyde, ammonia, hydrogen), and the catalyst. This is especially critical in heterogeneous catalysis (e.g., with Raney Nickel or Pd/C) where mass transfer limitations can become significant.
-
Poor Heat Transfer: Reductive amination is an exothermic reaction. Insufficient heat removal on a larger scale can lead to localized "hot spots" on the catalyst surface, which can promote side reactions or catalyst deactivation.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvents. On a larger scale, the total amount of impurities introduced is higher, increasing the risk of catalyst deactivation. The amine product itself can also sometimes inhibit catalyst activity.
-
Imine Formation Equilibrium: The initial formation of the imine from 4-hydroxybenzaldehyde and ammonia is a reversible reaction that produces water. If water is not effectively removed or if the concentration of ammonia is too low, the equilibrium may not favor imine formation, thus limiting the overall conversion to the amine.
Troubleshooting Steps:
-
Optimize Agitation: Increase the stirrer speed or consider using a reactor with better mixing capabilities (e.g., baffled reactor, different impeller design).
-
Improve Heat Management: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider a slower addition of reagents to control the exotherm.
-
Catalyst Loading and Quality: Increase the catalyst loading, but be mindful of potential cost and filtration challenges. Ensure the catalyst is fresh and active. Consider adding the catalyst in portions.
-
Ammonia Concentration: Use a higher concentration of aqueous ammonia or consider using anhydrous ammonia in a suitable solvent to drive the imine formation equilibrium forward.
Q2: Significant amounts of by-products like secondary and tertiary amines are being formed. How can this be minimized?
A2: The formation of secondary (bis(4-hydroxybenzyl)amine) and tertiary amines is a common issue in reductive amination, arising from the reaction of the primary amine product with the starting aldehyde.
Troubleshooting Steps:
-
Excess Ammonia: Use a significant molar excess of ammonia relative to the 4-hydroxybenzaldehyde. This increases the probability of the aldehyde reacting with ammonia rather than the product amine.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the primary amine over subsequent alkylations.
-
Staged Addition: Consider adding the 4-hydroxybenzaldehyde to the reaction mixture containing the catalyst and ammonia in a controlled manner. This keeps the concentration of the aldehyde low at any given time, reducing the chance of it reacting with the newly formed primary amine.
Q3: The final product is discolored (pink to brown). What is the cause and how can it be prevented?
A3: Phenolic compounds, especially amines, are susceptible to oxidation, which can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Quality: Use high-purity, degassed solvents to avoid introducing oxidative impurities.
-
Work-up Conditions: Avoid prolonged exposure to high temperatures and basic conditions during work-up and isolation, as these can promote oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant during work-up or storage may be beneficial, but this needs to be carefully evaluated for compatibility with the final product specifications.
-
Purification: Treatment with activated carbon during the final purification steps can help remove colored impurities.
Route 2: Reduction of 4-Hydroxybenzyl Cyanide
Q1: The hydrogenation of 4-hydroxybenzyl cyanide is stalling before completion. What are the likely causes?
A1: Incomplete hydrogenation can be due to several factors at scale:
-
Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Palladium on carbon) can be poisoned by impurities in the 4-hydroxybenzyl cyanide starting material or the solvent. Sulfur and phosphorus compounds are common poisons for these catalysts. The cyanide group itself can also have an inhibitory effect on some catalysts.
-
Insufficient Hydrogen Pressure: On a larger scale, ensuring adequate hydrogen pressure throughout the reactor can be challenging. Localized pressure drops can occur, leading to a decrease in the reaction rate.
-
Mass Transfer Limitations: Poor mixing can limit the transport of hydrogen from the gas phase to the liquid phase and then to the catalyst surface.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the 4-hydroxybenzyl cyanide is of high purity. Pre-treatment to remove potential catalyst poisons may be necessary.
-
Optimize Hydrogen Pressure and Delivery: Increase the hydrogen pressure within safe operating limits of the reactor. Ensure a continuous and well-dispersed supply of hydrogen.
-
Improve Agitation: Enhance mixing to improve gas-liquid mass transfer.
Q2: The reaction is producing significant amounts of the secondary amine (bis(4-hydroxybenzyl)amine). How can I improve the selectivity for the primary amine?
A2: The formation of secondary amines is a well-known side reaction in nitrile hydrogenation, proceeding through the reaction of the intermediate imine with the primary amine product.
Troubleshooting Steps:
-
Ammonia Addition: The presence of ammonia in the reaction mixture can suppress the formation of secondary amines by reacting with the intermediate imine and shifting the equilibrium away from the secondary amine formation pathway.
-
Acidic Additives: The addition of a strong acid, such as sulfuric acid, can protonate the primary amine product, making it less nucleophilic and less likely to react with the intermediate imine.
-
Catalyst Choice: Some catalysts exhibit higher selectivity for primary amine formation. For example, cobalt-based catalysts are sometimes preferred over nickel for this reason.
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
Route 3: Leuckart Reaction of 4-Hydroxybenzaldehyde
Q1: The Leuckart reaction is giving low yields and requires very high temperatures. Are there ways to improve this at scale?
A1: The classical Leuckart reaction is known for its harsh conditions.
Troubleshooting Steps:
-
Catalysis: The use of catalysts, such as Cp*Rh(III) complexes, can significantly lower the required reaction temperature and improve yields.
-
Reagent Choice: Using ammonium formate often gives better yields than formamide alone.
-
By-product Removal: The reaction produces a formyl derivative of the amine, which requires a subsequent hydrolysis step. Ensure this hydrolysis goes to completion to maximize the yield of the free amine.
Q2: The reaction mixture is very viscous and difficult to handle at a large scale. How can this be managed?
A2: The high concentration of reagents and the nature of the intermediates in the Leuckart reaction can lead to high viscosity.
Troubleshooting Steps:
-
Solvent: While traditionally often run neat, the use of a high-boiling, inert solvent can help to reduce viscosity and improve heat transfer.
-
Gradual Addition: Adding the carbonyl compound to the hot formamide or ammonium formate solution gradually can help to control the reaction and manage viscosity.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is most suitable for large-scale production of this compound?
A1: The choice of synthesis route for industrial-scale production depends on several factors including cost of raw materials, capital cost of equipment, safety considerations, and desired product purity.
-
Reductive Amination: This is often a preferred route due to the availability of 4-hydroxybenzaldehyde and the use of catalytic hydrogenation which is an atom-economical process. It can be run at moderate temperatures and pressures.
-
Nitrile Reduction: This can also be a viable route, especially if 4-hydroxybenzyl cyanide is readily available. However, controlling the selectivity to the primary amine can be a challenge at scale.
-
Leuckart Reaction: This route is generally less favored for large-scale production due to the high temperatures required, the formation of formylated by-products, and potential for significant waste generation.
Q2: What are the key safety considerations when scaling up the production of this compound?
A2: Key safety considerations include:
-
Hydrogenation Reactions (Reductive Amination and Nitrile Reduction):
-
Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. Reactors must be properly designed and operated to handle flammable gases under pressure.
-
Pyrophoric Catalysts: Raney Nickel, especially after use, can be pyrophoric and must be handled with care under a blanket of water or inert gas.
-
-
Leuckart Reaction:
-
High Temperatures: The high reaction temperatures require robust heating and control systems to prevent runaway reactions.
-
Corrosive Reagents: Formic acid is corrosive and requires appropriate materials of construction for the reactor and associated equipment.
-
-
General:
-
Ammonia: Anhydrous ammonia is toxic and requires specialized handling procedures. Aqueous ammonia is also corrosive and an irritant.
-
Product Handling: this compound is a skin and eye irritant. Appropriate personal protective equipment (PPE) should be used during handling.
-
Q3: How can the purity of this compound be improved during scale-up?
A3: Achieving high purity at a large scale requires careful control over the entire process:
-
Raw Material Quality: Start with high-purity raw materials to minimize the introduction of impurities that may be difficult to remove later.
-
Reaction Optimization: Fine-tune reaction conditions (temperature, pressure, catalyst loading, reaction time) to minimize by-product formation.
-
Work-up Procedure: Develop a robust work-up procedure to effectively remove unreacted starting materials, catalyst residues, and reaction by-products. This may involve extractions, washes, and pH adjustments.
-
Crystallization: The final and most critical step for purification is often crystallization.
-
Solvent Selection: Choose a solvent system that provides good solubility for this compound at elevated temperatures and low solubility at room temperature or below, while leaving impurities in the mother liquor.
-
Cooling Profile: Control the cooling rate to promote the growth of large, pure crystals and avoid the trapping of impurities.
-
Washing: Wash the isolated crystals with a cold, pure solvent to remove any residual mother liquor.
-
-
Decolorization: If the product is colored, a treatment with activated carbon before the final crystallization can be effective.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound (Illustrative Data)
| Parameter | Reductive Amination of 4-Hydroxybenzaldehyde | Reduction of 4-Hydroxybenzyl Cyanide | Leuckart Reaction |
| Starting Material | 4-Hydroxybenzaldehyde | 4-Hydroxybenzyl Cyanide | 4-Hydroxybenzaldehyde |
| Primary Reagents | Ammonia, Hydrogen | Hydrogen, Ammonia (optional) | Ammonium Formate or Formamide |
| Catalyst | Raney Nickel, Pd/C | Raney Nickel, Pd/C, Co-based | None (or Acid/Lewis Acid) |
| Typical Yield | 85-95%[1] | 70-90% | 60-80% |
| Reaction Temp (°C) | 25-100 | 60-120 | 120-185[2] |
| Pressure (atm) | 1-100[1] | 5-100 | Atmospheric |
| Key Challenges | Over-alkylation, catalyst handling | Selectivity (secondary/tertiary amines), catalyst poisoning | High temperature, formyl by-product, waste |
| Scale-up Advantages | Atom economical, moderate conditions | Direct conversion of nitrile | Simple reagents, no high pressure |
Note: The values presented are illustrative and can vary significantly based on specific reaction conditions and scale of operation.
Experimental Protocols
Protocol 1: Scale-Up of Reductive Amination of 4-Hydroxybenzaldehyde
Materials:
-
4-Hydroxybenzaldehyde (1.0 kg, 8.19 mol)
-
Methanol (10 L)
-
Aqueous Ammonia (28-30%, 5 L, ~70 mol)
-
Raney Nickel (50% slurry in water, 200 g)
-
Hydrogen gas
-
Nitrogen gas
-
Celite (for filtration)
Equipment:
-
20 L pressure reactor with temperature control, mechanical stirrer, gas inlet, and pressure gauge.
-
Filtration unit
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Purge the 20 L reactor with nitrogen gas.
-
Charging Reagents: Under a nitrogen atmosphere, add methanol (10 L) and aqueous ammonia (5 L) to the reactor. Carefully add the Raney Nickel slurry.
-
Hydrogenation Setup: Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.
-
Reaction: Pressurize the reactor with hydrogen to 10 atm. Start the mechanical stirrer and heat the reactor to 60°C.
-
Substrate Addition: Prepare a solution of 4-hydroxybenzaldehyde (1.0 kg) in methanol (2 L). Slowly pump this solution into the reactor over 2-3 hours, maintaining the temperature at 60°C and the hydrogen pressure at 10 atm.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC. The reaction is typically complete within 6-8 hours after the addition of the aldehyde is finished.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric. Keep the filter cake wet with water or an inert solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
Caption: Synthesis pathways for this compound production.
Caption: General experimental workflow for reductive amination.
References
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 4-Hydroxybenzylamine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Hydroxybenzylamine, a versatile building block in the synthesis of various pharmaceuticals and biologically active compounds, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common methods for synthesizing this compound, offering a detailed look at their methodologies, quantitative data, and the underlying chemical principles.
Comparison of Synthesis Methods
Three primary methods for the synthesis of this compound are discussed: the reductive amination of 4-hydroxybenzaldehyde, the reduction of 4-hydroxybenzonitrile, and the demethylation of 4-methoxybenzylamine. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations.
| Method | Starting Material | Key Reagents/Catalyst | Reaction Conditions | Yield |
| Reductive Amination | 4-Hydroxybenzaldehyde | Ammonia, Raney Nickel, Hydrogen | Method A: 1 atm H₂, Room Temp, 21h[1] | Quantitative[1] |
| Method B: 100 atm H₂, Room Temp, 6h[2] | 85%[2] | |||
| Reduction of Nitrile | 4-Hydroxybenzonitrile | Raney Nickel, Hydrogen (inferred) | Elevated temperature and pressure (inferred) | Not specified |
| Demethylation | 4-Methoxybenzylamine | Hydrobromic Acid | Not specified in detail | Not specified |
Detailed Experimental Protocols
Method 1: Reductive Amination of 4-Hydroxybenzaldehyde
This is a widely used and well-documented method for the synthesis of this compound. It involves the reaction of 4-hydroxybenzaldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas and a catalyst.
Protocol A: Atmospheric Pressure Hydrogenation [1]
-
In a suitable reaction vessel, dissolve 10 g (81.9 mmol) of 4-hydroxybenzaldehyde in 45 mL of methanol.
-
To this solution, add 3 g of Raney nickel catalyst and 45 mL of a 7N aqueous ammonia solution.
-
Stir the resulting mixture under a hydrogen atmosphere (1 atm) at room temperature for 21 hours.
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound (10 g, quantitative yield) as a pale green solid.
Protocol B: High-Pressure Hydrogenation [2]
-
Saturate 500 mL of ethanol with ammonia gas at 10°C.
-
To this solution, add 122.1 g (1 mole) of p-hydroxybenzaldehyde, 20 g of Raney nickel, and 0.1 mL of concentrated sulfuric acid.
-
Transfer the mixture to an autoclave and stir for 6 hours at room temperature under a hydrogen pressure of 100 atmospheres.
-
After releasing the pressure, filter off the catalyst.
-
Treat the filtrate with activated charcoal, filter, and concentrate the solution.
-
Recrystallize the residue from a mixture of ethanol and ether to yield 104 g (85% of theoretical yield) of this compound with a melting point of 104°C.
Method 2: Reduction of 4-Hydroxybenzonitrile (Generalized Protocol)
While a specific detailed protocol for the reduction of 4-hydroxybenzonitrile to this compound was not found in the surveyed literature, a general approach can be inferred from standard procedures for nitrile reduction. Catalytic hydrogenation using catalysts like Raney Nickel or cobalt-based catalysts is a common method.
-
Dissolve 4-hydroxybenzonitrile in a suitable solvent (e.g., ethanol, methanol, or an ether).
-
Add a catalytic amount of Raney Nickel or a cobalt-based catalyst.
-
Pressurize the reaction vessel with hydrogen gas. The pressure can range from atmospheric to high pressure depending on the catalyst and desired reaction rate.
-
Heat the reaction mixture to an appropriate temperature, which can range from room temperature to over 100°C.
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, cool the reaction, release the hydrogen pressure, and filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or chromatography.
Method 3: Demethylation of 4-Methoxybenzylamine
This method involves the cleavage of the methyl ether in 4-methoxybenzylamine to yield the desired product.
-
React 4-methoxybenzylamine with hydrobromic acid. The molar ratio of methoxybenzylamine to hydrobromic acid is typically between 1:2 and 1:4.
-
The concentration of hydrobromic acid can range from 10% to 48%.
-
The reaction mixture is heated to facilitate the demethylation.
-
After the reaction is complete, the mixture is worked up by adjusting the pH and extracting the product.
Synthesis Pathway Diagrams
Caption: Reductive Amination of 4-Hydroxybenzaldehyde.
Caption: Reduction of 4-Hydroxybenzonitrile.
Caption: Demethylation of 4-Methoxybenzylamine.
Experimental Workflow
Caption: General Experimental Workflow for Synthesis.
References
Navigating the Analytical Landscape: A Comparative Guide to 4-Hydroxybenzylamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxybenzylamine is crucial for a multitude of applications, from metabolism studies to quality control in pharmaceutical manufacturing. This guide provides a comprehensive comparison of analytical methodologies, offering insights into their performance, detailed experimental protocols, and the critical steps of method validation.
This compound, a versatile organic compound, demands precise and reliable analytical methods for its quantification in various matrices. The choice of method is often dictated by the required sensitivity, selectivity, the nature of the sample, and the available instrumentation. This guide explores the two primary chromatographic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method hinges on a thorough evaluation of its performance characteristics. Below is a summary of expected performance data for the quantification of this compound using various techniques. These values are derived from validated methods for structurally similar aromatic amines and serve as a benchmark for what can be achieved.
| Performance Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.99 |
| Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 3% | < 10% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~1-5 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL | ~5-15 ng/mL |
Experimental Protocols
Detailed methodologies are paramount for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is typically employed to ensure good separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol. The gradient program would be optimized to achieve a good peak shape and resolution for this compound.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at the maximum absorbance wavelength of this compound, which is around 225 nm.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar nature of the amino and hydroxyl groups, this compound requires derivatization to increase its volatility and improve its chromatographic behavior for GC analysis. Silylation is a common derivatization technique.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used silylating agent.
-
Derivatization Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent (BSTFA with 1% TMCS).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. For example, starting at 100°C, holding for 2 minutes, then ramping up to 280°C at 10°C/min, and holding for 5 minutes.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is employed, targeting characteristic ions of the derivatized this compound to enhance sensitivity and selectivity.
Analytical Method Validation Workflow
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. It provides documented evidence that the method is reliable, reproducible, and accurate.
Caption: A generalized workflow for the validation of an analytical method.
Signaling Pathways and Logical Relationships
Understanding the relationships between different analytical techniques and their suitability for specific applications is crucial for method selection.
Caption: A diagram illustrating the logical relationships influencing the selection of an analytical method.
A Comparative Analysis of the Biological Activities of 4-Hydroxybenzylamine and Its Isomers
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 4-Hydroxybenzylamine and its structural isomers, 2-Hydroxybenzylamine and 3-Hydroxybenzylamine. This analysis is supported by experimental data to delineate their distinct pharmacological profiles.
The positional isomerism of the hydroxyl group on the benzylamine scaffold results in significantly different biological activities among this compound (4-HOBA), 2-Hydroxybenzylamine (2-HOBA), and 3-Hydroxybenzylamine (3-HOBA). While structurally similar, their interactions with biological systems diverge, particularly concerning their ability to scavenge reactive dicarbonyl species. This difference is a critical determinant of their observed therapeutic potential, with 2-HOBA emerging as a potent agent against oxidative stress-related pathologies, 4-HOBA serving primarily as an inactive control, and the biological actions of 3-HOBA remaining largely uncharacterized.
Comparative Biological Activity
The primary distinction in the biological activity of the hydroxybenzylamine isomers lies in their efficacy as scavengers of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA). These reactive electrophiles are byproducts of lipid peroxidation and are implicated in the pathophysiology of numerous diseases.
2-Hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat and has been extensively studied for its potent dicarbonyl scavenging capabilities.[1][2] It reacts with IsoLGs approximately 1600 times faster than lysine, thereby preventing the adduction and subsequent damage of cellular macromolecules.[3] This potent scavenging activity underlies its demonstrated therapeutic effects in a variety of preclinical and clinical settings. 2-HOBA has been shown to possess neuroprotective, antioxidant, and anti-inflammatory properties.[1] Its ability to mitigate dicarbonyl-induced damage has been linked to reduced atherosclerosis, protection against gastric cancer, and potential benefits in neurodegenerative diseases like Alzheimer's.[4][5] Clinical trials have established the safety and tolerability of 2-HOBA in humans.[5][6]
This compound (4-HOBA) , in stark contrast, is considered a less reactive isomer and is often utilized as a negative control in studies investigating the effects of 2-HOBA.[7][8][9] It is an ineffective dicarbonyl scavenger and does not exhibit the same protective effects against conditions like angiotensin II-induced hypertension.[7][9] While lacking the dicarbonyl scavenging activity of 2-HOBA, 4-HOBA is a notable intermediate in the synthesis of the gastroprokinetic drug itopride.
3-Hydroxybenzylamine (3-HOBA) is the least studied of the three isomers. There is a notable lack of robust scientific literature detailing its biological activities. One vendor suggests that it may reduce prefrontal dopamine levels, but this claim is not substantiated by published experimental data. It is also known to be an intermediate in the synthesis of various compounds, including hair dyes and potential antibacterial and antitumor agents. Further research is required to fully elucidate the pharmacological profile of 3-HOBA.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of the hydroxybenzylamine isomers.
| Compound | Target/Activity | Quantitative Measurement | Reference |
| 2-Hydroxybenzylamine (2-HOBA) | Dicarbonyl Scavenging | Reacts ~1600-fold faster with isolevuglandins (IsoLGs) than lysine. | [3] |
| Anti-inflammatory | In healthy adults, 15 days of treatment resulted in significant changes in plasma levels of CCL19, IL-12β, IL-20Rα, TNFβ (increased), and TWEAK (decreased). | ||
| Pharmacokinetics (Human) | Half-life (t½): 2.10–3.27 hours after oral administration. | ||
| This compound (4-HOBA) | Dicarbonyl Scavenging | Ineffective scavenger; used as a negative control. | [7] |
| 3-Hydroxybenzylamine (3-HOBA) | Dopamine Modulation | Reported to reduce prefrontal dopamine levels (unsubstantiated). |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Dicarbonyl Scavenging Activity Assay (In Vivo)
This protocol describes the general methodology used in preclinical studies to assess the in vivo dicarbonyl scavenging efficacy of hydroxybenzylamine isomers, with 4-HOBA often serving as a negative control.
-
Animal Model: Male C57BL/6J mice are often used.
-
Induction of Oxidative Stress: A model of disease associated with dicarbonyl stress is induced, such as angiotensin II-induced hypertension or a high-fat diet to induce atherosclerosis.
-
Compound Administration:
-
2-Hydroxybenzylamine is administered to the treatment group, typically in the drinking water at a concentration of 1 g/L.
-
This compound is administered to a control group at the same concentration.
-
A vehicle control group receives untreated drinking water.
-
-
Sample Collection: After a specified treatment period (e.g., several weeks), animals are euthanized, and tissues of interest (e.g., aorta, heart, liver) and plasma are collected.
-
Quantification of Isolevuglandin-Lysyl Adducts:
-
Proteins are extracted from the collected tissues.
-
The proteins are subjected to complete enzymatic digestion to yield individual amino acids.
-
Isolevuglandin-lysyl adducts are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with stable isotope dilution.
-
-
Data Analysis: The levels of isolevuglandin-lysyl adducts in the tissues of the 2-HOBA treated group are compared to those in the 4-HOBA and vehicle control groups to determine the in vivo scavenging efficacy.
Assessment of Anti-inflammatory Activity (Human Clinical Trial)
This protocol outlines a typical design for a clinical study to evaluate the anti-inflammatory effects of 2-HOBA in healthy human volunteers.
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: Healthy adult volunteers are recruited.
-
Intervention:
-
The treatment group receives oral doses of 2-HOBA acetate (e.g., 500 mg or 750 mg) every eight hours for a specified duration (e.g., 15 days).
-
The control group receives a matching placebo.
-
-
Blood Sample Collection: Blood samples are collected from participants at baseline (before the first dose) and at the end of the treatment period.
-
Biomarker Analysis: Plasma is isolated from the blood samples. A panel of inflammatory protein biomarkers is quantified using a multiplex immunoassay platform, such as the Olink® targeted inflammation panel.
-
Data Analysis: Changes in the plasma concentrations of inflammatory biomarkers from baseline to the end of the study are compared between the 2-HOBA and placebo groups to assess the anti-inflammatory effects of the treatment.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of 2-HOBA as a dicarbonyl scavenger.
Caption: In vivo experimental workflow for comparing HOBA isomers.
Caption: Potential interaction points of 3-HOBA with the dopamine synthesis pathway.
References
- 1. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH [mdpi.com]
- 4. Regulation of tyrosine hydroxylase and aromatic L-amino acid decarboxylase by dopaminergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-validation of experimental results involving 4-Hydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxybenzylamine (4-HOBA) is an organic compound that has garnered attention in biomedical research, primarily as a structural analog and comparative control for other more reactive molecules. This guide provides a comprehensive cross-validation of experimental results involving this compound, comparing its performance with relevant alternatives and detailing the experimental protocols that underpin these findings.
In Vitro and In Vivo Efficacy: A Comparative Summary
Experimental evidence has largely positioned this compound as a less reactive isomer of 2-Hydroxybenzylamine (2-HOBA), particularly in the context of scavenging reactive dicarbonyl species. This has led to its frequent use as a negative control in studies investigating the therapeutic effects of dicarbonyl scavenging.
Table 1: Comparative Efficacy of this compound vs. 2-Hydroxybenzylamine in an Atherosclerosis Model
| Parameter | Vehicle Control | This compound (4-HOBA) | 2-Hydroxybenzylamine (2-HOBA) | Percentage Reduction by 2-HOBA vs. 4-HOBA |
| Aortic Atherosclerosis (%) | Not specified | No significant difference from vehicle | Reduced by ~60% | ~59.1%[1] |
| Proximal Aortic Atherosclerosis (%) | Not specified | No significant difference from vehicle | Reduced by ~31.5% | ~31.5%[1] |
| Malondialdehyde (MDA)-lysyl Adducts in Aorta | Not specified | No significant reduction | Significantly reduced | 59%[2] |
| Isolevuglandin (IsoLG)-lysyl Adducts in Aorta | Not specified | No significant reduction | Significantly reduced | 23%[2] |
| Plasma MDA-LDL Levels | Not specified | No significant difference from vehicle | Reduced by ~54% | ~54%[3] |
| Necrotic Area in Proximal Aorta (%) | Not specified | No significant difference from vehicle | Reduced by ~73.5% | ~73.5%[3] |
| Fibrous Cap Thickness | Not specified | No significant difference from vehicle | Increased by ~2.29-fold | ~2.29-fold increase[3] |
Data derived from studies on hypercholesterolemic Ldlr-/- mice.[1][2][3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound.
Atherosclerosis Induction and Assessment in Ldlr-/- Mice
-
Animal Model: 8-week-old female Ldlr-/- mice are used as a model for familial hypercholesterolemia.[1]
-
Diet: The mice are fed a Western-type diet for 16 weeks to induce hypercholesterolemia and atherosclerosis.[1]
-
Treatment Groups: Mice are divided into three groups and receive continuous treatment with either vehicle (water), this compound, or 2-Hydroxybenzylamine administered in their drinking water.[1]
-
Atherosclerosis Quantification:
-
En Face Analysis: The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize atherosclerotic lesions. The percentage of the total aortic surface area covered by lesions is then quantified.[1]
-
Proximal Aorta Analysis: The proximal aorta is sectioned and stained with Oil Red O. The lesion area in the aortic root is then measured.[1]
-
-
Histological Analysis: Aortic sections are also stained with Masson's trichrome to assess fibrous cap thickness and the size of the necrotic core.[3]
Quantification of MDA- and IsoLG-lysyl Adducts
-
Sample Preparation: Aortic tissues are homogenized and subjected to enzymatic digestion to break down proteins into individual amino acids.
-
Mass Spectrometry: The levels of MDA-lysyl and IsoLG-lysyl adducts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique allows for the sensitive and specific measurement of these modified amino acids.
Measurement of Plasma MDA-LDL
-
Sample Collection: Blood samples are collected from the mice.
-
ELISA: Plasma levels of MDA-modified low-density lipoprotein (MDA-LDL) are determined using an enzyme-linked immunosorbent assay (ELISA) kit.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways and experimental workflows related to the compounds discussed.
Caption: Comparative roles of 2-HOBA and 4-HOBA in the atherosclerosis pathway.
Caption: Workflow for evaluating the effects of 4-HOBA in a mouse model.
Conclusion
The available experimental data strongly indicate that this compound is significantly less effective than its isomer, 2-Hydroxybenzylamine, in mitigating atherosclerosis and the underlying formation of dicarbonyl adducts in a preclinical model. Its primary role in the cited research is that of a negative control, highlighting the specificity of the dicarbonyl scavenging mechanism attributed to 2-HOBA. For researchers investigating the roles of reactive dicarbonyls in disease, 4-HOBA serves as an appropriate inactive control to validate the specific effects of active scavenger compounds. Future research could explore other potential biological activities of this compound to fully elucidate its pharmacological profile.
References
- 1. Neuroblastoma Cells Depend on CSB for Faithful Execution of Cytokinesis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxybenzylamine (4-HBA) vs. 2-Hydroxybenzylamine (2-HOBA): A Comparative Analysis of Isoketal Scavenging Efficacy
A comprehensive evaluation for researchers and drug development professionals.
In the landscape of reactive carbonyl species (RCS) scavengers, both 4-Hydroxybenzylamine (4-HBA) and 2-Hydroxybenzylamine (2-HOBA) have been investigated for their potential therapeutic applications. However, extensive research, including preclinical in vivo studies, has demonstrated a stark contrast in their efficacy as isoketal scavengers. This guide provides an objective comparison of 4-HBA and 2-HOBA, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
2-Hydroxybenzylamine (2-HOBA) has been consistently shown to be a potent and effective scavenger of isoketals, which are highly reactive dicarbonyls formed during lipid peroxidation. In contrast, its isomer, this compound (4-HBA), is widely regarded as an ineffective isoketal scavenger and is often used as a negative control in research studies. The superior efficacy of 2-HOBA is attributed to its chemical structure, which facilitates the rapid trapping of dicarbonyl compounds like isolevuglandins (IsoLGs) and malondialdehyde (MDA).
Comparative Efficacy Data
The differential efficacy between 2-HOBA and 4-HBA has been quantified in several key preclinical studies. The following tables summarize the significant findings from a study in a mouse model of familial hypercholesterolemia, highlighting the superior performance of 2-HOBA.
| Parameter | Vehicle | 4-HOBA | 2-HOBA | % Reduction (2-HOBA vs. 4-HOBA) | Reference |
| Proximal Aortic Atherosclerosis | - | - | - | 31.5% | [1] |
| En Face Aortic Atherosclerosis | - | - | - | 59.1% | [1] |
| MDA-Lysyl Adducts in Aorta | - | Higher | Lower | Significant Reduction | [1][2] |
| IsoLG-Lysyl Adducts in Aorta | - | Higher | Lower | Significant Reduction | [1][2] |
Table 1: Atherosclerosis Reduction in Ldlr−/− Mice. This table illustrates the significant reduction in atherosclerotic plaques in mice treated with 2-HOBA compared to the ineffective 4-HOBA.
| Parameter | Vehicle | 4-HOBA | 2-HOBA | Observation | Reference |
| Plaque Apoptotic Cells | High | High | Reduced | 2-HOBA reduces apoptosis | [1] |
| Macrophage Apoptosis (in vitro, H₂O₂) | High | High | Markedly Decreased | 2-HOBA protects against oxidative stress-induced cell death | [1][3] |
| Endothelial Cell Apoptosis (in vitro, H₂O₂) | High | High | Markedly Decreased | 2-HOBA protects against oxidative stress-induced cell death | [1] |
Table 2: Effects on Apoptosis. This table highlights the protective effect of 2-HOBA against apoptosis in atherosclerotic plaques and in cultured cells under oxidative stress, a benefit not observed with 4-HOBA.
Mechanism of Action: A Tale of Two Isomers
The difference in scavenging activity lies in the molecular structure of the two isomers. 2-HOBA is a selective dicarbonyl electrophile scavenger that reacts approximately 1600-fold faster with IsoLGs than with lysine residues on proteins, effectively preventing the formation of damaging protein adducts.[4] This rapid reaction rate is crucial for its protective effects in vivo. Conversely, 4-HOBA is described as a "nonreactive analogue" and an "ineffective dicarbonyl scavenger," indicating its inability to effectively neutralize isoketals.[1][5]
Figure 1. Isoketal formation and the differential scavenging actions of 2-HOBA and 4-HOBA.
Experimental Protocols
The comparative efficacy of 2-HOBA and 4-HBA has been rigorously tested in preclinical models. Below is a detailed methodology from a key study.
In Vivo Atherosclerosis Study in Ldlr−/− Mice
-
Animal Model: Eight-week-old female Ldlr−/− mice, a model for familial hypercholesterolemia, were used.[1]
-
Diet: The mice were fed a Western-type diet for 16 weeks to induce hypercholesterolemia and atherosclerosis.[1]
-
Treatment Groups: The mice were divided into three groups:
-
Atherosclerosis Assessment:
-
Proximal Aorta: The extent of atherosclerosis in the proximal aorta was quantified.
-
En Face Aorta: The entire aorta was opened "en face" and stained to visualize and quantify atherosclerotic lesions.[1]
-
-
Biochemical Analysis:
-
Histological Analysis: Aortic sections were analyzed for markers of inflammation and apoptosis.[1]
Figure 2. Workflow for assessing the in vivo efficacy of isoketal scavengers.
Conclusion
The available scientific evidence unequivocally demonstrates that 2-HOBA is a highly effective isoketal scavenger, while 4-HBA is not. In preclinical models of diseases associated with oxidative stress, such as atherosclerosis and myocardial infarction, 2-HOBA has been shown to reduce the formation of harmful isoketal-protein adducts, decrease inflammation and cell death, and ultimately ameliorate disease pathology.[1][6] In stark contrast, 4-HBA consistently fails to produce these protective effects, reinforcing its utility as a negative control rather than a therapeutic candidate for isoketal-mediated damage. For researchers and drug developers targeting isoketal-driven pathologies, 2-HOBA represents a promising lead compound, while 4-HBA is not a viable option.
Figure 3. Logical relationship of the comparative performance of 2-HOBA and 4-HOBA.
References
- 1. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Hydroxybenzylamine and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key signaling molecule, 4-Hydroxybenzylamine, with its common synthetic precursors, 4-hydroxybenzaldehyde and 4-hydroxybenzonitrile. The objective is to furnish researchers with the necessary data and protocols to distinguish and characterize these compounds effectively during synthesis and analysis. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the final product.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (ppm) and Multiplicity | Assignment |
| This compound | ~9.5 (s, 1H), ~7.1 (d, 2H), ~6.7 (d, 2H), ~3.6 (s, 2H), ~2.0 (br s, 2H) | OH, Ar-H, Ar-H, CH₂, NH₂ |
| 4-Hydroxybenzaldehyde | ~10.2 (s, 1H), 9.79 (s, 1H), 7.76 (d, 2H), 6.93 (d, 2H) | OH, CHO, Ar-H, Ar-H[1] |
| 4-Hydroxybenzonitrile | ~10.5 (s, 1H), ~7.6 (d, 2H), ~6.9 (d, 2H) | OH, Ar-H, Ar-H |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~156, ~130, ~128, ~115, ~45 | Ar-C-O, Ar-C-C, Ar-C-H, Ar-C-H, CH₂ |
| 4-Hydroxybenzaldehyde | 191.4, 163.8, 132.6, 128.9, 116.3 | C=O, Ar-C-O, Ar-C-C, Ar-C-H, Ar-C-H[1] |
| 4-Hydroxybenzonitrile | ~160, ~134, ~119, ~116, ~108 | Ar-C-O, Ar-C-H, C≡N, Ar-C-H, Ar-C-C |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch | C≡N Stretch |
| This compound | 3200-3600 (broad) | 3300-3500 (two bands for primary amine)[2] | - | - |
| 4-Hydroxybenzaldehyde | 3200-3600 (broad)[3] | - | 1680-1700 (strong)[3] | - |
| 4-Hydroxybenzonitrile | 3200-3600 (broad) | - | - | ~2220-2260 (sharp, medium) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 123 | 106, 77 |
| 4-Hydroxybenzaldehyde | 122 | 121, 93, 65 |
| 4-Hydroxybenzonitrile | 119 | 91, 64 |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound typically proceeds via the reduction of either 4-hydroxybenzaldehyde or 4-hydroxybenzonitrile. The choice of precursor can depend on availability, cost, and desired reaction conditions.
References
A Comparative Analysis of the Neuroprotective Effects of Benzylamine Derivatives: Rasagiline, Selegiline, and M30
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective properties of three key benzylamine derivatives: rasagiline, selegiline, and the multi-target compound M30. This analysis is supported by experimental data on their efficacy in cellular models of neurodegeneration, details of their mechanisms of action, and comprehensive experimental protocols.
The benzylamine scaffold is a cornerstone in the development of neuroprotective agents, primarily due to its role in monoamine oxidase (MAO) inhibition. By preventing the breakdown of neurotransmitters like dopamine, these compounds can alleviate symptoms of neurodegenerative diseases such as Parkinson's. However, emerging research has unveiled that their neuroprotective capabilities extend beyond MAO inhibition, encompassing anti-apoptotic and pro-survival signaling pathways. This guide delves into a comparative analysis of rasagiline, selegiline, and M30, offering insights into their distinct neuroprotective profiles.
Quantitative Comparison of Neuroprotective and MAO Inhibitory Activities
The following table summarizes the key quantitative data on the neuroprotective effects and MAO inhibitory activities of rasagiline, selegiline, and M30. The data is derived from studies using the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurodegenerative disease research.
| Derivative | Neuroprotective Effect (Cell Viability) | MAO-A Inhibition | MAO-B Inhibition | Key Molecular Targets/Pathways |
| Rasagiline | ~85% protection against dexamethasone-induced apoptosis[1] | Less Potent | Highly Potent and Selective[2] | MAO-B, Bcl-2 family, PKC-MAP kinase pathway, TrkB/PI3K/CREB, NRF2/ARE[3][4] |
| Selegiline | ~70% protection against dexamethasone-induced apoptosis[1] | Less Potent | Highly Potent and Selective[2] | MAO-B, Bcl-2 family, TrkB/PI3K/CREB, NRF2/ARE[3] |
| M30 | ~90% protection against dexamethasone-induced apoptosis | Potent Inhibitor[5] | Potent Inhibitor[5] | MAO-A, MAO-B, Iron, PGC-1α, Sirt1/PGC-1α pathway[3][6] |
Deciphering the Neuroprotective Mechanisms: A Look at the Signaling Pathways
The neuroprotective effects of these benzylamine derivatives are not solely dependent on their MAO-inhibitory function. They actively modulate intracellular signaling cascades that promote neuronal survival and combat apoptotic cell death.
Rasagiline and selegiline have been shown to upregulate anti-apoptotic proteins from the Bcl-2 family and activate pro-survival signaling pathways such as the TrkB/PI3K/CREB and the NRF2/ARE pathways.[3] Rasagiline's neuroprotective activity has also been linked to the activation of the PKC-MAP kinase pathway.[4]
M30, a newer multi-target derivative, exhibits a broader mechanism of action. In addition to potently inhibiting both MAO-A and MAO-B, it functions as an iron chelator, addressing the oxidative stress associated with iron dysregulation in neurodegenerative diseases.[7] Furthermore, M30 is known to induce the expression of PGC-1α, a master regulator of mitochondrial biogenesis, and targets the Sirt1/PGC-1α pathway.[3][6]
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this comparative guide.
Cell Culture and Treatment for Neuroprotection Assays
Cell Line: Human neuroblastoma SH-SY5Y cells.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Treatment Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the benzylamine derivatives (rasagiline, selegiline, or M30) for 2 hours.
-
Induce neurotoxicity by adding dexamethasone to a final concentration of 500 µM.
-
Incubate the cells for an additional 48 hours.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
After the 48-hour incubation with dexamethasone and the test compounds, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Monoamine Oxidase (MAO) Activity Assay
MAO activity is determined by measuring the production of a detectable product from a specific substrate.
Procedure:
-
Prepare cell lysates from SH-SY5Y cells treated with the benzylamine derivatives.
-
Incubate the cell lysates with a specific substrate for either MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine).
-
The reaction is stopped, and the amount of product formed is quantified using spectrophotometry or fluorometry.
-
The inhibitory activity of the compounds is expressed as the concentration required to inhibit 50% of the enzyme activity (IC50).
References
- 1. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting neuroprotective and neurotoxic actions of respective metabolites of anti-Parkinson drugs rasagiline and selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of 4-Hydroxybenzylamine as a Negative Control in Hypertension Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 4-Hydroxybenzylamine (4-HOBA) as a negative control in hypertension research. By objectively comparing its performance with its active isomer, 2-Hydroxybenzylamine (2-HOBA), and presenting supporting experimental data, this document serves as a valuable resource for designing and interpreting studies on hypertension.
Comparison of 4-HOBA and the Active Isomer 2-HOBA
This compound and 2-Hydroxybenzylamine are structural isomers, differing only in the position of the hydroxyl group on the benzylamine ring. This seemingly minor structural difference results in a significant disparity in their biological activity, particularly in the context of hypertension.
The efficacy of 2-HOBA in mitigating hypertension stems from its ability to scavenge reactive dicarbonyl species, such as isolevuglandins (IsoLGs). IsoLGs are lipid peroxidation products that readily form adducts with proteins and DNA, contributing to oxidative stress and inflammation, key drivers of hypertension.[1][2] In contrast, 4-HOBA is considered an ineffective dicarbonyl scavenger.[3]
Studies have demonstrated that in murine models of hypertension, 2-HOBA can prevent the formation of IsoLG adducts, thereby reducing inflammation and preventing the development of hypertension. Conversely, 4-HOBA has been shown to have a minimal effect in the same models, making it an ideal negative control to ensure that the observed effects of 2-HOBA are due to its specific chemical properties and not to a general, non-specific effect of the benzylamine structure.[3]
Quantitative Data Summary
The following table summarizes the expected effects on systolic blood pressure (SBP) in an Angiotensin II (Ang II)-induced hypertension mouse model when treated with a vehicle, 4-HOBA, or 2-HOBA. The data is a representative compilation based on qualitative statements from the literature and typical results observed in such studies.
| Treatment Group | Agent | Expected Change in Systolic Blood Pressure (mmHg) | Rationale |
| Control | Vehicle (e.g., Saline) | +30 to +50 | Angiotensin II induces a significant increase in blood pressure. |
| Negative Control | This compound (4-HOBA) | +30 to +50 | As an ineffective scavenger of isolevuglandins, 4-HOBA is not expected to mitigate the hypertensive effects of Angiotensin II.[3] |
| Positive Control | 2-Hydroxybenzylamine (2-HOBA) | 0 to +10 | As an effective isolevuglandin scavenger, 2-HOBA is expected to significantly attenuate or prevent the Angiotensin II-induced increase in blood pressure.[4] |
Experimental Protocols
Below is a detailed, representative protocol for an in vivo study designed to validate 4-HOBA as a negative control in an Angiotensin II-induced hypertension mouse model.
Objective: To assess the effect of this compound on blood pressure in a mouse model of Angiotensin II-induced hypertension, in comparison to a vehicle and a known active compound (2-Hydroxybenzylamine).
Animal Model:
-
Species: Male C57BL/6J mice
-
Age: 10-12 weeks
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups (n=8-10 per group):
-
Sham + Vehicle: Mice receive a sham surgery and vehicle treatment.
-
Ang II + Vehicle: Mice receive Angiotensin II infusion and vehicle treatment.
-
Ang II + 4-HOBA: Mice receive Angiotensin II infusion and 4-HOBA treatment.
-
Ang II + 2-HOBA: Mice receive Angiotensin II infusion and 2-HOBA treatment.
Hypertension Induction:
-
Agent: Angiotensin II
-
Dose: 490 ng/kg/min
-
Administration: Continuous subcutaneous infusion via osmotic minipumps (e.g., Alzet Model 2004) for 14 days.
Treatment Administration:
-
Agents: this compound and 2-Hydroxybenzylamine
-
Dose: 1 mg/ml in drinking water
-
Administration: Provided ad libitum in the drinking water, starting 24 hours before the implantation of the osmotic minipumps and continuing for the 14-day duration of the study.
Blood Pressure Measurement:
-
Method: Tail-cuff plethysmography
-
Schedule: Baseline measurements are taken for 3 consecutive days before the start of the treatment. Subsequent measurements are taken every 2-3 days throughout the 14-day study period. Measurements should be performed at the same time each day to minimize diurnal variations.
Outcome Measures:
-
Primary: Systolic blood pressure
-
Secondary: Diastolic blood pressure, heart rate, and body weight.
Statistical Analysis:
-
Data are to be expressed as mean ± SEM.
-
Statistical significance between groups can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's multiple comparisons test).
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway involved in Angiotensin II-induced hypertension and the experimental workflow for validating a negative control.
Caption: Angiotensin II signaling pathway leading to hypertension.
Caption: Experimental workflow for validating a negative control.
Conclusion
The available evidence strongly supports the validation of this compound as a negative control in hypertension studies, particularly those investigating the role of oxidative stress and isolevuglandins. Its structural similarity to the active compound 2-Hydroxybenzylamine, combined with its lack of efficacy in scavenging reactive dicarbonyls and mitigating hypertension, makes it an excellent tool for demonstrating the specificity of the effects observed with 2-HOBA. The use of 4-HOBA in experimental designs, as outlined in the provided protocol, will contribute to the generation of robust and reliable data in the field of hypertension research.
References
- 1. Isolevuglandins Drive Neutrophil Migration in Hypertension and are Essential for the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Isolevuglandin scavenger attenuates pressure overload-induced cardiac oxidative stress, cardiac hypertrophy, heart failure and lung remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Assessing the Purity of Commercially Available 4-Hydroxybenzylamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. 4-Hydroxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in neurochemical research, is no exception. This guide provides a comparative assessment of the purity of commercially available this compound, supported by experimental data and detailed analytical protocols.
Comparison of Commercial this compound Purity
The purity of this compound can vary between suppliers, impacting its suitability for different research applications. A survey of commercially available products indicates that purities typically range from ≥97% to as high as 99.66%. Below is a summary of stated purities from various suppliers. It is crucial to note that these are claimed purities and independent verification is always recommended.
| Supplier | Stated Purity (%) | Analytical Method |
| Supplier A | ≥98 | HPLC |
| Supplier B | 99.66 | Not Specified |
| Supplier C | 97 | Not Specified |
| Supplier D | ≥98 | HPLC |
Potential Impurities in this compound
The most common industrial synthesis of this compound involves the reductive amination of 4-hydroxybenzaldehyde.[1][2] This process can lead to several potential impurities, including:
-
Unreacted 4-hydroxybenzaldehyde: The starting material for the synthesis.
-
4-Hydroxybenzyl alcohol: Formed by the reduction of 4-hydroxybenzaldehyde.
-
Bis(4-hydroxybenzyl)amine: A secondary amine formed as a byproduct.
-
Residual Solvents: Solvents used during the synthesis and purification process.
The presence and concentration of these impurities can significantly affect the reactivity and biological activity of this compound. Therefore, robust analytical methods are essential to ensure the quality of the material.
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound, researchers can employ several analytical techniques. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. A validated reverse-phase HPLC (RP-HPLC) method is a standard approach for assessing the purity of this compound.
Experimental Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 2.5) is commonly used.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent like methanol.
-
Quantification: Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. An internal or external standard can be used for more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain synthesis byproducts.
Experimental Protocol:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
MS Detector: Operated in electron ionization (EI) mode.
-
Sample Preparation: The sample may require derivatization (e.g., silylation) to increase volatility and improve chromatographic performance.
-
Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal or external standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.
Experimental Protocol:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., DMSO-d6, D2O).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest).
-
Data Processing: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known signal from the internal standard.
Alternatives to this compound
For certain applications, researchers may consider alternatives to this compound. The choice of an alternative will depend on the specific chemical transformation or biological system being studied.
| Alternative Compound | Key Applications | Potential Advantages |
| Tyramine | Neurotransmitter research, synthesis of bioactive compounds. | Structurally similar, naturally occurring biogenic amine. |
| 4-Methoxybenzylamine | Protecting group chemistry, synthesis of pharmaceuticals. | Amine group is less nucleophilic due to the electron-donating methoxy group. |
| Benzylamine | General organic synthesis. | Simpler, non-hydroxylated analog. |
The purity of these alternatives should also be carefully assessed using the analytical methods described above before use.
Involvement in Signaling Pathways
This compound and structurally related compounds have been implicated in the modulation of several neurotransmitter systems. Understanding these interactions is crucial for researchers in drug development and neuroscience.
GABAergic System
Research suggests that compounds structurally similar to this compound can interact with the GABAergic system. Specifically, they may act as inhibitors of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3] Inhibition of GABA-T leads to increased levels of GABA in the synapse, enhancing inhibitory neurotransmission.
Caption: Putative mechanism of this compound in the GABAergic synapse.
Dopaminergic and Serotonergic Systems
The monoaminergic systems, including dopamine and serotonin pathways, are critical targets for drugs treating neurological and psychiatric disorders. Studies on structurally related compounds suggest that this compound may influence these pathways, potentially by affecting neurotransmitter synthesis, release, or degradation. The interplay between serotonin and dopamine systems is complex, with serotonergic neurons modulating the activity of dopaminergic neurons through various receptor interactions.[4][5][6][7]
Caption: Potential influence of this compound on monoaminergic pathways.
Experimental Workflow for Purity Assessment
A systematic workflow is essential for the comprehensive assessment of this compound purity.
Caption: Workflow for assessing the purity of this compound.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain dopamine and serotonin differ in regulation and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Update on the Role of Serotonin and its Interplay with Dopamine for Reward [frontiersin.org]
- 7. Dopamine and serotonin work in opposition to shape learning | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxybenzylamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 4-Hydroxybenzylamine, a compound commonly used in pharmaceutical synthesis and research. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is a solid that can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of dust formation or inadequate ventilation, a NIOSH-approved respirator is necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value | Source |
| Molecular Weight | 123.15 g/mol | |
| Melting Point | 123-128 °C | [1] |
| Flash Point | Not applicable | |
| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant[3][4]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4].
Experimental Protocol for Waste Collection and Temporary Storage:
-
Containment of Spills: In the event of a spill, prevent further spread.[4] For solid this compound, carefully sweep or vacuum the material.[4] Avoid creating dust. Place the collected material into a designated, properly labeled hazardous waste container.
-
Containerizing Waste:
-
Place all waste this compound, including contaminated materials (e.g., weighing paper, gloves), into a suitable, sealable, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Labeling: The hazardous waste label must also include the date the waste was first added to the container and the specific hazards (e.g., "Irritant").
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
The storage area should be cool and dry.
-
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Always follow your institution's specific procedures for hazardous waste disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
